molecular formula C12H11N5O B109704 Phenol, 2-[(9H-purin-6-ylamino)methyl]- CAS No. 20366-83-0

Phenol, 2-[(9H-purin-6-ylamino)methyl]-

Cat. No.: B109704
CAS No.: 20366-83-0
M. Wt: 241.25 g/mol
InChI Key: AKOVXPNRITVXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview Phenol, 2-[(9H-purin-6-ylamino)methyl]- is a synthetic purine derivative offered for research purposes. This compound is provided as a solid and is characterized by high purity to ensure consistency in experimental results. It is intended for use in laboratory investigations only. Research Applications The primary research applications of Phenol, 2-[(9H-purin-6-ylamino)methyl]- are yet to be fully characterized. Based on its structural relationship to other purine compounds, it may be of interest in areas such as: • The study of nucleoside and nucleotide analogues. • Investigating interactions with purinergic signaling pathways. • Exploring its potential as a building block for more complex molecular entities. Safety and Usage This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in the diagnosis, treatment, mitigation, or cure of diseases in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(7H-purin-6-ylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c18-9-4-2-1-3-8(9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOVXPNRITVXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC3=C2NC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468210
Record name Phenol, 2-[(1H-purin-6-ylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20366-83-0
Record name Phenol, 2-[(1H-purin-6-ylamino)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to ortho-Topolin Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

ortho-Topolin (oT), a naturally occurring aromatic cytokinin, and its derivatives are gaining attention not only for their roles in plant development but also for their potential therapeutic applications, including anticancer activities.[1][2][3] Understanding the molecular interactions between ortho-topolin and its cognate receptors is fundamental to elucidating its mechanism of action and harnessing its full potential. This technical guide provides a comprehensive overview of the principles and methodologies for studying the binding affinity of ortho-topolin to its receptors. We delve into the established cytokinin signaling pathway, detail robust experimental protocols for quantifying binding kinetics, and offer insights into data interpretation and best practices, empowering researchers to conduct rigorous and reproducible binding affinity studies.

The Bedrock of Activity: Cytokinin Signaling and its Receptors

ortho-Topolin, like other cytokinins, exerts its biological effects by initiating a complex signal transduction cascade. In plants, the canonical pathway is a multi-step phosphorelay, analogous to bacterial two-component systems.[4][5] A thorough understanding of this pathway is a prerequisite for designing meaningful binding studies.

The Multi-Step Phosphorelay Signaling Pathway

The signaling cascade is initiated at the cell membrane and culminates in transcriptional regulation within the nucleus.[6][7]

  • Perception : Cytokinins, including ortho-topolin, are primarily recognized by transmembrane sensor histidine kinases (HKs) located in the endoplasmic reticulum.[4] In the model organism Arabidopsis thaliana, these receptors are ARABIDOPSIS HISTIDINE KINASE 2, 3, and 4 (AHK2, AHK3, and CRE1/AHK4).[6] These receptors feature an extracellular cytokinin-binding CHASE domain.[5]

  • Autophosphorylation : Ligand binding induces a conformational change in the receptor, leading to the autophosphorylation of a conserved histidine residue within its cytosolic kinase domain.[8]

  • Phosphorelay : The phosphate group is then transferred to a conserved aspartate residue on the receptor's own receiver domain.[9] From there, it is shuttled by Histidine Phosphotransfer Proteins (AHPs) which translocate from the cytoplasm to the nucleus.[7]

  • Nuclear Response : In the nucleus, AHPs phosphorylate nuclear Response Regulators (ARRs). This activation of Type-B ARRs, which are transcription factors, leads to the regulation of cytokinin-responsive genes, including the upregulation of Type-A ARRs that function in a negative feedback loop.[4][6]

Diagram 1: The Arabidopsis Cytokinin Signaling Pathway

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK4 CHASE Domain TM His Kinase Receiver Domain CRE1/AHK4 Receptor AHK4:hk->AHK4:rec AHP AHP AHK4:rec->AHP 3. Phosphorelay ARR_B Type-B ARR (Inactive) AHP->ARR_B 4. Phosphorylation ARR_B_P Type-B ARR-P (Active) DNA Cytokinin Response Genes ARR_B_P->DNA 5. Transcriptional Activation ARR_A Type-A ARR (Negative Regulator) ARR_A->AHP 6. Negative Feedback (Inhibition) DNA->ARR_A Upregulation oT ortho-Topolin oT->AHK4:chase 1. Binding

A simplified model of the cytokinin signal transduction cascade.

Quantifying the Interaction: Core Methodologies for Binding Affinity

Determining the binding affinity, typically expressed as the dissociation constant (Kd), is crucial for understanding the potency and specificity of ortho-topolin. A lower Kd value signifies a higher binding affinity.[10] Several robust biophysical techniques can be employed, each with distinct advantages and considerations. The choice of method often depends on the availability of reagents (e.g., radiolabeled ligand), the purity of the receptor protein, and the specific kinetic parameters of interest (association/dissociation rates).

Heterologous Expression: The Foundation for In Vitro Assays

Plant hormone receptors are often present in low abundance in native tissues, making their purification for in vitro studies challenging.[11] Heterologous expression systems, such as Escherichia coli, Schizosaccharomyces pombe (fission yeast), or insect cell lines, are indispensable tools for producing sufficient quantities of functional receptor protein for binding assays.[12][13][14] This approach has been successfully used to characterize the binding properties of Arabidopsis cytokinin receptors CRE1/AHK4 and AHK3.[15][16]

Causality Behind Choice: Using a heterologous system allows for the isolation of a single receptor subtype, eliminating confounding interactions from other endogenous receptors. This is critical for accurately determining the specific binding affinity of ortho-topolin to an individual receptor like CRE1/AHK4.

Method 1: Radioligand Binding Assays (The Gold Standard)

Radioligand binding assays are highly sensitive and are considered a benchmark for measuring receptor-ligand affinity.[17] They typically involve incubating a receptor preparation (e.g., membrane fractions from heterologously expressed cells) with a radiolabeled ligand.

2.2.1 Competitive Binding Assay Protocol

This is the most practical approach when a radiolabeled version of your specific test compound (ortho-topolin) is unavailable. Instead, it measures the ability of unlabeled ortho-topolin to compete with a known radiolabeled cytokinin (e.g., [³H]-trans-Zeatin or [³H]-isopentenyladenine) for binding to the receptor.[12][17]

Diagram 2: Workflow for a Competitive Radioligand Binding Assay

Radioligand_Workflow start Start: Prepare Reagents prep_receptor 1. Prepare Receptor Source (e.g., membranes from E. coli expressing AHK4) start->prep_receptor prep_ligands 2. Prepare Ligand Solutions - Fixed [3H]-Zeatin - Serial dilutions of ortho-Topolin - Excess 'cold' ligand (for NSB) start->prep_ligands incubation 3. Incubate Components (Receptor + [3H]-Zeatin + Competitor) Allow to reach equilibrium prep_receptor->incubation prep_ligands->incubation separation 4. Separate Bound from Free Ligand (e.g., Rapid Vacuum Filtration) incubation->separation quantify 5. Quantify Bound Radioactivity (Scintillation Counting) separation->quantify analysis 6. Data Analysis - Plot % Inhibition vs. [oT] - Calculate IC50 - Convert IC50 to Ki quantify->analysis end End: Determine Ki analysis->end

Step-by-step process for determining binding affinity via competition.

Step-by-Step Protocol:

  • Receptor Preparation : Prepare membrane fractions from a validated heterologous expression system (e.g., E. coli or yeast) known to produce functional CRE1/AHK4 receptor.[12] Quantify the total protein concentration (e.g., using a Bradford assay).

  • Assay Buffer : Prepare a suitable binding buffer. The pH can influence binding; for CRE1/AHK4, a pH between 7.0 and 9.0 is often optimal.[15] A typical buffer might be: 50 mM Tris-HCl (pH 8.5), 100 mM KCl, 1 mM EDTA.

  • Reaction Setup : In a microtiter plate, set up three types of reactions in triplicate:

    • Total Binding : Receptor membranes + fixed concentration of radiolabeled ligand (e.g., 2-4 nM [³H]-trans-Zeatin) + buffer.

    • Non-Specific Binding (NSB) : Receptor membranes + radiolabeled ligand + a saturating concentration (e.g., 1000-fold excess) of unlabeled trans-zeatin. This step is critical for trustworthiness as it defines the signal background.

    • Competition : Receptor membranes + radiolabeled ligand + increasing concentrations of unlabeled ortho-topolin (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation : Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).

  • Separation : Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter (e.g., GF/B), which traps the membranes.

  • Washing : Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand. The speed of this step is crucial to prevent dissociation of the bound ligand.

  • Quantification : Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of ortho-topolin.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ortho-topolin that inhibits 50% of specific radioligand binding).[18]

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radiolabeled ligand and Kd is its known dissociation constant for the receptor.[18]

Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that allows for the real-time measurement of binding kinetics.[19][20] It measures changes in the refractive index at the surface of a sensor chip when molecules bind and dissociate.

Principle of the Assay: A receptor protein (the "ligand" in SPR terminology) is immobilized on the surface of a gold-coated sensor chip. A solution containing the analyte (ortho-topolin) is flowed over the surface. Binding of ortho-topolin to the immobilized receptor causes a change in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal (measured in Response Units, RU).[21]

Step-by-Step Protocol:

  • Receptor Immobilization : Purify the heterologously expressed receptor (e.g., the extracellular CHASE domain of CRE1/AHK4). Immobilize the purified receptor onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • System Priming : Prime the SPR instrument with an appropriate running buffer (e.g., HBS-EP+ buffer), which should be filtered and degassed to prevent air bubbles.

  • Association Phase : Inject a series of concentrations of ortho-topolin in running buffer over the sensor surface at a constant flow rate. The SPR signal will increase as ortho-topolin binds to the immobilized receptor.

  • Dissociation Phase : Replace the analyte solution with running buffer alone. The SPR signal will decrease as ortho-topolin dissociates from the receptor.

  • Regeneration : Inject a regeneration solution (e.g., low pH glycine or high salt solution) to strip all bound analyte from the receptor, returning the signal to baseline and preparing the surface for the next injection. This step's harshness must be optimized to ensure the immobilized receptor remains active.

  • Data Analysis : The resulting sensorgrams (RU vs. time) are analyzed using fitting models (e.g., a 1:1 Langmuir binding model) to simultaneously calculate the association rate constant (kon) and the dissociation rate constant (koff).[20] The equilibrium dissociation constant is then calculated as Kd = koff / kon .[22]

Method 3: Isothermal Titration Calorimetry (ITC)

ITC is a label-free in-solution technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[23] It is considered the gold standard for thermodynamic characterization, providing a complete binding profile in a single experiment.

Principle of the Assay: A solution of the ligand (ortho-topolin) is titrated in small aliquots into a sample cell containing a solution of the purified receptor protein.[24] A highly sensitive calorimeter measures the minute temperature changes that occur upon binding.[25]

Step-by-Step Protocol:

  • Sample Preparation : Prepare highly pure, concentration-matched solutions of the receptor protein (in the sample cell) and ortho-topolin (in the titration syringe) in the same buffer batch. Mismatched buffers can create large heats of dilution, obscuring the binding signal. This is a critical self-validating step.

  • Instrument Setup : Thoroughly clean the instrument cells and load the receptor into the sample cell and ortho-topolin into the syringe. Allow the system to thermally equilibrate.

  • Titration : Perform a series of small, timed injections of ortho-topolin into the sample cell while stirring. The heat change for each injection is measured.

  • Data Analysis : The raw data appears as a series of heat spikes for each injection.[23] Integrating the area under these peaks yields the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the stoichiometry (n), binding constant (Ka, which is 1/Kd), and the enthalpy of binding (ΔH).[26][27] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing deep insight into the thermodynamic drivers of the interaction.[25]

Data Presentation and Interpretation

Table 1: Comparative Binding Affinities of Various Cytokinins to Arabidopsis Receptors

CytokininReceptorMethodKd (nM)Reference
trans-ZeatinCRE1/AHK4Live-cell bacterial assay2-4[15][16]
trans-ZeatinAHK3Live-cell bacterial assay1-2[15][16]
Isopentenyladenine (iP)CRE1/AHK4Radioligand Assay4.55 ± 0.48[12][28]
Isopentenyladenine (iP)AHK3Live-cell bacterial assay~10-fold lower affinity than for CRE1/AHK4[16]
DihydrozeatinAHK3Live-cell bacterial assayHigher affinity than for CRE1/AHK4[16]

Expert Interpretation: The data in Table 1 illustrates a key principle: different cytokinin congeners exhibit distinct binding affinities for various receptor subtypes. For instance, AHK3 shows a higher affinity for trans-zeatin than CRE1/AHK4 but a significantly lower affinity for isopentenyladenine (iP).[16] When conducting studies with ortho-topolin, it is imperative to test its binding against a panel of relevant receptors (e.g., AHK2, AHK3, and CRE1/AHK4) to establish its receptor selectivity profile. This profile is fundamental to predicting its biological activity and potential off-target effects.

Conclusion and Future Directions

The robust characterization of ortho-topolin's receptor binding affinity is a critical step in understanding its physiological and pharmacological roles. The methodologies outlined in this guide—radioligand binding assays, SPR, and ITC—provide a powerful toolkit for researchers. Each method offers a unique lens through which to view the molecular interaction, from endpoint affinity to real-time kinetics and thermodynamics. For a comprehensive understanding, employing at least two orthogonal methods is highly recommended to validate findings. Future research should focus on obtaining high-resolution crystal structures of ortho-topolin in complex with its receptors to reveal the precise molecular determinants of binding, paving the way for the rational design of novel agonists or antagonists for agricultural and therapeutic applications.

References

  • Inoue, T., et al. (2001). Arabidopsis AHK4 Histidine Kinase is a Cytokinin-Binding Receptor that Transduces Cytokinin Signals Across the Membrane. Plant and Cell Physiology. [Link]

  • Romanov, G. A., et al. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany. [Link]

  • Jo, Y., et al. (2021). Absolute oral and subcutaneous bioavailability of ortho-topolin riboside in mice. PubMed. [Link]

  • Kim, J., et al. (2023). Multi-omics profiling reveals ortho-topolin riboside and protocatechualdehyde combination exhibits anti-proliferative activity by modulating metabolic pathways in in vitro and in vivo radio-resistant MDA-MB-231 cell models. PubMed. [Link]

  • Romanov, G. A., et al. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. PubMed. [Link]

  • Lanooij, J., & Smakowska-Luzan, E. (2024). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Methods in Molecular Biology. [Link]

  • Napier, R. M., & Venis, M. A. (1995). Plant Hormone Binding Sites. Journal of Plant Growth Regulation. [Link]

  • Inoue, T., et al. (2001). The Arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane. PubMed. [Link]

  • Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. [Link]

  • Hwang, I., et al. (2002). Arabidopsis cytokinin signaling pathway. Trends in Plant Science. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Likhoshvai, E. V., et al. (2018). Receptor Properties and Features of Cytokinin Signaling. Russian Journal of Plant Physiology. [Link]

  • Napier, R. (2004). Plant Hormone Binding Sites. ResearchGate. [Link]

  • Sartorius Group. (2023). Surface Plasmon Resonance (SPR) Technology, Explained. YouTube. [Link]

  • Hwang, I., & Sheen, J. (2001). cytokinin signaling pathway. Nature. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Lanooij, J., & Smakowska-Luzan, E. (2024). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Wageningen University & Research. [Link]

  • Likhoshvai, E. V., et al. (2022). Preliminary Study on the Mechanisms of Cytokinin and Its Receptor Binding Diversity. bioRxiv. [Link]

  • Agrisera. Anti-Cytokinin | Ortho-topolin riboside (1 mg). Agrisera. [Link]

  • Pļaviņa, I., & Vīksna, A. (2022). Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins. International Journal of Molecular Sciences. [Link]

  • Wikipedia. Isothermal titration calorimetry. Wikipedia. [Link]

  • Inoue, T., et al. (2001). The arabidopsis AHK4 histidine kinase is a cytokinin-binding receptor that transduces cytokinin signals across the membrane. SciSpace. [Link]

  • Schaller, G. E., et al. (2002). Cytokinin Signaling in Arabidopsis. The Arabidopsis Book. [Link]

  • Kim, J., et al. (2021). Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer. PubMed. [Link]

  • An, L., & Gouty, S. (2012). Receptor Binding Assays for HTS and Drug Discovery. ProbeCHEM. [Link]

  • Malvern Panalytical. (2023). Isothermal Titration Calorimetry (ITC). YouTube. [Link]

  • Cytokinins.info. (2022). Cytokinin Signaling Pathway. YouTube. [Link]

  • Sartorius Group. (2023). Surface Plasmon Resonance (SPR) Technology, Explained. YouTube. [Link]

  • Spíchal, L. (2019). The Pharmacological Activity of Topolins and Their Ribosides. ResearchGate. [Link]

  • Sykes, D. A., et al. (2018). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. ResearchGate. [Link]

  • Taylor & Francis. Heterologous expression – Knowledge and References. Taylor & Francis Online. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

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  • Wikipedia. Surface plasmon resonance. Wikipedia. [Link]

  • Valdés, A. E., et al. (2024). New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants. Plants (Basel). [Link]

  • Zhang, D., et al. (2018). Sensitivity Improvement of a Surface Plasmon Resonance Sensor Based on Two-Dimensional Materials Hybrid Structure in Visible Region: A Theoretical Study. MDPI. [Link]

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  • Li, M., et al. (2023). Genome-Wide Identification of Apple Expansins and Functional Evidence for MdEXPA17 in Postharvest Fruit Ripening. MDPI. [Link]

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Long-term developmental effects of ortho-Topolin on plants

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Long-Term Developmental Effects of ortho-Topolin on Plants

Authored by: A Senior Application Scientist

Foreword: Unraveling the Enduring Influence of Aromatic Cytokinins

The intricate dance of plant development is orchestrated by a cast of phytohormones, among which cytokinins play a pivotal role in cell division, growth, and differentiation. While classic cytokinins like zeatin and 6-benzylaminopurine (BAP) are well-studied, the aromatic cytokinins, a class characterized by a benzyl ring side chain, present a frontier of untapped potential in agricultural and biotechnological applications. This guide focuses on ortho-topolin (oT), a naturally occurring aromatic cytokinin, and its long-term developmental effects on plants. Drawing upon field-proven insights and established scientific principles, this document serves as a technical resource for researchers, scientists, and professionals in drug development, providing a comprehensive understanding of oT's mechanism, metabolic fate, and enduring impact on plant physiology. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative research, paving the way for innovative applications of this potent plant growth regulator.

The Unique Profile of ortho-Topolin: An Introduction

Ortho-topolin, or 6-(2-hydroxybenzylamino)purine, is an aromatic cytokinin distinguished by a hydroxyl group at the ortho position of its benzyl ring. This structural feature significantly influences its biological activity and metabolic stability compared to its isomers, meta-topolin (mT) and para-topolin (pT), as well as other commonly used cytokinins. While much of the existing research has focused on meta-topolin, particularly in the context of micropropagation, the unique properties of oT warrant a dedicated exploration of its long-term developmental consequences.

Aromatic cytokinins, including topolins, are often considered superior to purine-based cytokinins like BAP for in vitro propagation due to their ability to promote robust shoot proliferation while mitigating undesirable side effects such as hyperhydricity and inhibition of rooting[1][2]. The hydroxylated benzyl ring of topolins is thought to contribute to their altered activity and metabolism. This guide will synthesize the current understanding of topolins and extrapolate the expected long-term impacts of ortho-topolin on whole-plant development, moving beyond the confines of tissue culture to predict its influence on morphology, physiology, and stress resilience.

Metabolic Fate and Stability: The Journey of ortho-Topolin in Planta

The long-term effects of any plant growth regulator are intrinsically linked to its metabolic fate. For cytokinins, this involves a complex interplay of activation, deactivation, and transport. The free base form of cytokinins is generally considered the most active[3].

Key Metabolic Pathways

Once introduced into a plant, ortho-topolin is subject to several metabolic modifications:

  • Glycosylation: This is a primary mechanism for regulating cytokinin activity.

    • O-glucosylation: The hydroxyl group on the benzyl ring can be glycosylated to form an O-glucoside. This is a reversible process, and the stored O-glucoside can be reactivated by β-glucosidase activity, releasing the active free base[3].

    • N-glucosylation: Glycosylation at the N7 or N9 position of the purine ring results in irreversible deactivation[3]. Studies on meta-topolin riboside have shown that N9-glucosylation is a principal deactivation pathway in some species[4][5].

  • Ribosylation: The free base can be converted to its riboside, ortho-topolin riboside (oTR), which is often considered a transport form with weaker cytokinin activity[3].

  • Isomeric Conversion: Interestingly, research on meta-topolin has revealed that plants can shift the position of the hydroxyl group, converting it to ortho and para isomers[3][4][5]. This suggests a dynamic interplay and potential for metabolic interconversion between the topolin isomers within the plant.

Resistance to Degradation

A key advantage of aromatic cytokinins is their potential resistance to degradation by cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin breakdown. While there is some debate, with some studies suggesting resistance and others indicating that modified cytokinins can still be recognized by CKX, this potential for increased persistence could contribute significantly to the long-term effects of ortho-topolin[6].

Metabolic_Fate_of_Ortho_Topolin oT ortho-Topolin (oT) (Active Free Base) oTR ortho-Topolin Riboside (oTR) (Transport Form) oT->oTR Ribosylation oTOG ortho-Topolin-O-Glucoside (Reversible Inactivation) oT->oTOG O-Glucosylation oTNG ortho-Topolin-N-Glucoside (Irreversible Inactivation) oT->oTNG N-Glucosylation mT meta-Topolin (mT) oT->mT Isomeric Conversion pT para-Topolin (pT) oT->pT Isomeric Conversion CKX Cytokinin Oxidase/Dehydrogenase (CKX) oT->CKX Potential Degradation oTR->oT Deribosylation oTOG->oT β-glucosidase Degradation Degradation Products CKX->Degradation

Caption: Proposed metabolic pathways of ortho-topolin in plants.

Long-Term Developmental Effects of ortho-Topolin

The sustained activity of ortho-topolin, due to its metabolic profile, is expected to have profound and lasting effects on plant development.

Morphological Alterations
  • Enhanced Shoot Branching and Biomass: By promoting axillary bud outgrowth, long-term application of ortho-topolin is anticipated to lead to a more branched and compact plant architecture. This can result in increased overall biomass and potentially higher yields in crop species.

  • Delayed Senescence: Cytokinins are well-known inhibitors of senescence. The persistent nature of ortho-topolin is likely to result in a significant delay in leaf yellowing and degradation of photosynthetic machinery, extending the photosynthetically active period of the plant[7].

  • Root System Development: While high concentrations of some cytokinins can inhibit root growth, topolins have been noted for their favorable effects on rooting compared to BAP[1][2][8]. Long-term exposure to optimal concentrations of ortho-topolin may lead to a more robust and extensive root system, enhancing nutrient and water uptake.

Physiological and Biochemical Modifications
  • Improved Photosynthetic Efficiency: By delaying the degradation of chlorophyll and photosynthetic proteins, ortho-topolin can maintain a higher rate of photosynthesis over a longer period[6].

  • Enhanced Nutrient Allocation: Cytokinins influence sink-source relationships. Sustained ortho-topolin activity may alter nutrient partitioning, potentially directing more resources to developing fruits and seeds.

  • Stress Tolerance: Cytokinins are implicated in plant responses to both biotic and abiotic stresses. The long-term presence of ortho-topolin may prime plants for enhanced tolerance to drought, salinity, and pathogen attack.

Molecular and Cellular Impacts
  • Regulation of Gene Expression: Ortho-topolin will influence the expression of a wide array of genes involved in cell cycle progression, chloroplast development, and nutrient metabolism.

  • Interaction with Other Phytohormones: The effects of ortho-topolin will be mediated through complex crosstalk with other hormone signaling pathways, particularly auxin, gibberellin, and abscisic acid. For instance, the auxin-to-cytokinin ratio is critical in regulating organogenesis[9].

Comparative Analysis: ortho-Topolin vs. Other Cytokinins

The choice of cytokinin for a specific application depends on its desired effects and persistence.

CytokininKey AdvantagesPotential Long-Term Drawbacks
ortho-Topolin High activity, potential CKX resistance, promotes healthy shoot growth, favorable rooting.Potential for off-target effects due to persistence if concentration is not optimized.
meta-Topolin Well-documented efficacy in micropropagation, reduces hyperhydricity, promotes rooting[1][2][8].Less data on long-term whole-plant effects compared to in vitro studies.
6-Benzylaminopurine (BAP) Widely available, cost-effective, strong promoter of shoot proliferation.Can cause hyperhydricity, inhibit rooting, and lead to abnormal shoot morphology with prolonged use[1][3].
Zeatin Naturally occurring, highly active.Less stable, more susceptible to CKX degradation, higher cost.
Kinetin One of the first cytokinins discovered, effective in promoting cell division.Generally lower activity compared to other cytokinins.
Thidiazuron (TDZ) Very high activity, potent inducer of organogenesis.Can severely inhibit root formation and lead to abnormal development[7].

Experimental Protocols for Assessing Long-Term Effects

To rigorously evaluate the long-term developmental effects of ortho-topolin, a series of well-designed experiments are necessary.

Protocol 1: Long-Term Whole-Plant Phenotyping

Objective: To assess the morphological and physiological effects of continuous ortho-topolin application on whole plants from seedling to maturity.

Methodology:

  • Plant Material and Growth Conditions: Select a model plant species (e.g., Arabidopsis thaliana or a crop species like tomato) and germinate seeds in a controlled environment (growth chamber or greenhouse) with standardized light, temperature, and humidity.

  • Treatment Application:

    • Prepare stock solutions of ortho-topolin at various concentrations (e.g., 0, 1, 5, 10, 25 µM).

    • Apply the treatments via a consistent method, such as root drenching or foliar spray, at regular intervals (e.g., weekly).

  • Data Collection (Non-destructive):

    • Growth Rate: Measure plant height and rosette diameter weekly.

    • Branching: Count the number of axillary branches at regular intervals.

    • Leaf Senescence: Record the onset and progression of leaf yellowing using a standardized color chart or a chlorophyll content meter (SPAD).

    • Photosynthetic Rate: Measure gas exchange parameters (e.g., CO2 assimilation, transpiration) using an infrared gas analyzer (IRGA) at different developmental stages.

  • Data Collection (Destructive) at Maturity:

    • Biomass: Harvest whole plants, separate into roots and shoots, and measure fresh and dry weight.

    • Yield Parameters: For crop species, measure fruit number, size, and weight, or seed yield.

    • Root Architecture: Carefully excavate the root system, wash, and analyze using a root scanner and appropriate software.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the different treatment groups.

Long_Term_Phenotyping_Workflow Start Plant Germination (Controlled Environment) Treatment Weekly ortho-Topolin Application (Root Drench/Foliar Spray) Start->Treatment NonDestructive Weekly Non-Destructive Measurements (Height, Branching, SPAD, IRGA) Treatment->NonDestructive Throughout Growth Maturity Plant Maturity NonDestructive->Maturity Destructive Destructive Analysis (Biomass, Yield, Root Architecture) Maturity->Destructive Analysis Statistical Analysis (ANOVA) Destructive->Analysis

Caption: Workflow for long-term whole-plant phenotyping.

Protocol 2: Analysis of ortho-Topolin Metabolism in Planta

Objective: To determine the metabolic fate and persistence of ortho-topolin within plant tissues over time.

Methodology:

  • Labeled ortho-Topolin: Synthesize or procure isotopically labeled ortho-topolin (e.g., ¹⁵N or ¹³C labeled) to distinguish it from endogenous cytokinins.

  • Application and Sampling: Apply the labeled oT to plants as in Protocol 1. Harvest tissue samples (leaves, stems, roots) at various time points (e.g., 1, 3, 7, 14, 28 days) post-application.

  • Metabolite Extraction:

    • Freeze-dry and grind the tissue samples.

    • Extract cytokinins using a modified Bieleski buffer.

  • Purification and Analysis:

    • Purify the extracts using solid-phase extraction (SPE) with a C18 cartridge.

    • Analyze the purified extracts using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to identify and quantify labeled oT and its metabolites (e.g., oTR, oTOG, oTNG).

  • Data Interpretation: Determine the half-life of ortho-topolin in different tissues and identify the major metabolic pathways.

The Role of TOR Signaling

The Target of Rapamycin (TOR) kinase is a central regulator of growth in response to nutrient and energy status in eukaryotes, including plants[10][11]. Cytokinin signaling is known to intersect with the TOR pathway. Given the profound effects of ortho-topolin on growth and metabolism, investigating its interaction with TOR signaling is crucial. This can be achieved by analyzing the phosphorylation status of TOR targets (e.g., S6K1) in ortho-topolin-treated plants and by observing the response of TOR mutants to ortho-topolin application.

Future Directions and Conclusion

The study of ortho-topolin's long-term developmental effects is a promising area of research with significant implications for agriculture and horticulture. Future investigations should focus on:

  • Field Trials: Validating the findings from controlled environment studies in real-world agricultural settings.

  • Transcriptomic and Proteomic Analyses: Uncovering the full spectrum of molecular changes induced by long-term ortho-topolin application.

  • Interaction with Abiotic Stress: A more in-depth exploration of how ortho-topolin can be used to enhance crop resilience to environmental challenges.

References

  • Aremu, A. O., Bairu, M. W., Doležal, K., Finnie, J. F., & Van Staden, J. (2012). Topolins: A panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture (PCTOC), 108(1), 1-16.
  • Esparza-Reynoso, S., et al. (2023). The Effect of Topophysis on the In Vitro Development of Handroanthus guayacan and on Its Metabolism of Meta-Topolin Riboside. International Journal of Molecular Sciences, 24(20), 15289. [Link]

  • Grira, M., et al. (2024). New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants. International Journal of Molecular Sciences, 25(9), 5035. [Link]

  • Amoo, S. O., Aremu, A. O., & Van Staden, J. (2012). In vitro propagation of the medicinally important Aloe arborescens Mill.: A comparison of the effects of meta-topolin, 6-benzyladenine and zeatin.
  • Grira, M., et al. (2024). New Understanding of Meta-Topolin Riboside Metabolism in Micropropagated Woody Plants. PMC, [Link]

  • Kim, J., et al. (2020). Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer. Journal of Cellular and Molecular Medicine, 24(17), 9886-9900. [Link]

  • Li, Y., et al. (2022). Histology, physiology, and transcriptomic and metabolomic profiling reveal the developmental dynamics of annual shoots in tree peonies (Paeonia suffruticosa Andr.). Horticulture Research, 9, uhac086. [Link]

  • Zaytseva, Y., et al. (2023). Meta-Topolin as an Aromatic Cytokinin for In Vitro Propagation of Thymus vulgaris L. Plants, 12(13), 2533. [Link]

  • van der Westhuizen, A. (2014). THE USE OF META-TOPOLIN AS AN ALTERNATIVE CYTOKININ IN THE TISSUE CULTURE OF EUCALYPTUS SPECIES©. Acta Horticulturae, (1055), 23-26. [Link]

  • Gantait, S., & Mitra, M. (2021). Meta-topolin: Advantages and Disadvantages for In Vitro Propagation.
  • van der Westhuizen, A. (2013). The Use of Meta-Topolin as an Alternative Cytokinin in the Tissue Culture of Eucalyptus Species©.
  • Brunkard, J. O., & Zambryski, P. C. (2020). TOR dynamically regulates plant cell–cell transport. Proceedings of the National Academy of Sciences, 117(8), 4449-4458. [Link]

  • Wu, Y., et al. (2019). TOR signaling in plants: conservation and innovation. Molecular Biology, 43(6), 975-985.

Sources

Methodological & Application

Application Notes & Protocols: Utilizing ortho-Topolin for Enhanced Micropropagation of Nicotiana tabacum

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The selection of an appropriate cytokinin is a critical determinant for the success of plant micropropagation, directly influencing shoot proliferation, quality, and subsequent downstream applications. While 6-benzyladenine (BA) is widely used due to its cost-effectiveness, its application is often linked to physiological disorders such as hyperhydricity and can impede subsequent rooting stages.[1][2] This document provides a comprehensive guide to the application of Phenol, 2-[(9H-purin-6-ylamino)methyl]-, an aromatic cytokinin commonly known as ortho-Topolin (oT), for the micropropagation of Nicotiana tabacum. We present evidence-based protocols demonstrating that ortho-Topolin is a superior alternative to BA, promoting higher quality shoot regeneration and improving overall propagation efficiency.

Part 1: Scientific Rationale and Mechanism of Action

Introduction to ortho-Topolin

ortho-Topolin (CAS No: 20366-83-0, Molecular Formula: C12H11N5O) is an aromatic cytokinin belonging to the adenine-type plant growth regulators.[3] Structurally, it is 6-(2-hydroxybenzylamino)purine, differing from the conventional 6-benzyladenine (BA) by the presence of a hydroxyl group on the ortho position of the benzyl ring. This seemingly minor modification confers significant metabolic advantages, positioning ortho-Topolin as a highly effective agent for inducing cell division and morphogenesis in plant tissue culture.[4][5]

The primary advantages of using ortho-Topolin over BA include:

  • Reduced Physiological Disorders: Significantly lowers the incidence of hyperhydricity (vitrification), a common issue with BA that leads to water-soaked, abnormal tissues.[1]

  • Improved Plantlet Quality: Produces morphologically normal, vigorous shoots with better coloring and overall health.[6]

  • Enhanced Rooting Potential: Shoots proliferated on ortho-Topolin-containing media often exhibit superior subsequent root development compared to those grown on BA.[1][6]

  • Higher Proliferation Rates: In many species, topolins can stimulate a greater number of shoots per explant.[2][5]

Mechanism of Action: The Cytokinin Signaling Pathway

Cytokinins, including ortho-Topolin, exert their effects by modulating gene expression through a multi-step phosphorelay signaling cascade, analogous to two-component systems in bacteria.[7][8]

  • Perception: The cytokinin molecule binds to the extracellular CHASE domain of a transmembrane histidine kinase receptor (AHK) located in the endoplasmic reticulum membrane.[9]

  • Phosphorelay Initiation: Binding induces autophosphorylation of the AHK receptor on a conserved histidine residue. The phosphate group is then transferred to an aspartate residue on the same receptor.[9]

  • Nuclear Translocation: The phosphate is relayed to a Histidine Phosphotransfer Protein (AHP), which is mobile and translocates from the cytoplasm to the nucleus.[8][9]

  • Transcriptional Activation: In the nucleus, the phosphorylated AHP transfers the phosphate group to an Arabidopsis Response Regulator (ARR), specifically a Type-B ARR.[7][10]

  • Gene Expression: Activated Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, initiating their transcription and leading to physiological responses such as cell division and shoot formation.[8][9]

ortho-Topolin's enhanced activity is partly attributed to its metabolic stability. Unlike BA, its hydroxylation prevents rapid inactivation by cytokinin oxidase/dehydrogenase, allowing for sustained activity within the plant tissue.

Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor CHASE Domain His Kinase Receiver AHK:hk->AHK:rec AHP AHP AHK:rec->AHP 3. Phosphorelay oT ortho-Topolin oT->AHK:chase 1. Binding AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B 4. Nuclear Transfer & Phosphorylation ARR_B_P Type-B ARR-P Genes Cytokinin-Responsive Genes ARR_B_P->Genes 5. Gene Transcription a Genes->a Cell Division & Shoot Formation

Caption: The multi-step phosphorelay cytokinin signaling pathway.

Part 2: Experimental Protocols for Nicotiana tabacum

The following protocols detail the use of ortho-Topolin for the micropropagation of Nicotiana tabacum from nodal explants. All procedures must be conducted in a laminar flow hood under strict aseptic conditions.

Micropropagation_Workflow A 1. Stock Solution Preparation C 3. Culture Initiation (oT-fortified MS Medium) A->C B 2. Explant Preparation & Sterilization B->C D 4. Shoot Multiplication (Subculture every 3-4 weeks) C->D Observe proliferation D->D E 5. Root Induction (Hormone-free MS Medium) D->E Select elongated shoots F 6. Acclimatization (Transfer to soil) E->F Well-rooted plantlets

Sources

The Evolving Landscape of Plant Cytokinins: A Guide to ortho-Topolin in Crop Biotechnology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Conventional Cytokinins

In the realm of plant biotechnology, the quest for optimizing plant growth and development is perpetual. For decades, cytokinins like N6-benzyladenine (BA) have been the workhorses of plant tissue culture, driving cell division and shoot proliferation. However, their use is often accompanied by undesirable side effects such as hyperhydricity, inhibition of root formation, and the development of abnormal phenotypes. This has spurred the exploration of alternative cytokinins with improved efficacy and reduced physiological drawbacks. Among the most promising of these are the aromatic cytokinins, particularly the topolins.

This guide provides a comprehensive overview of ortho-Topolin (oT), a naturally occurring aromatic cytokinin, and its application in plant biotechnology for crop improvement. While its isomer, meta-Topolin (mT), has been more extensively studied, the unique properties and potential of ortho-Topolin warrant a detailed examination. We will delve into its mechanism of action, provide comparative analyses with other cytokinins, and present detailed protocols for its application in micropropagation and plant regeneration. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the advanced capabilities of ortho-Topolin for enhanced crop productivity and quality.

The Scientific Underpinnings of ortho-Topolin's Action

ortho-Topolin, or 6-(2-hydroxybenzylamino)purine, belongs to the family of aromatic cytokinins. Its structure, characterized by a hydroxyl group on the ortho position of the benzyl ring, confers distinct metabolic and physiological properties compared to other cytokinins.

Mechanism of Action: A Dance with Receptors

Cytokinins exert their effects by binding to specific receptor histidine kinases located in the endoplasmic reticulum and on the plasma membrane.[1] In Arabidopsis thaliana, these receptors are primarily AHK2, AHK3, and CRE1/AHK4. The binding of a cytokinin molecule initiates a phosphorelay signaling cascade that ultimately leads to the activation of type-B response regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes.[2]

While direct binding affinity studies for ortho-Topolin are limited, research on related aromatic cytokinins suggests that they exhibit a high affinity for these receptors, particularly AHK3, which is known to play a crucial role in shoot initiation and development.[3] The superior performance of topolins is hypothesized to stem from this high receptor affinity and their unique metabolic fate within the plant cell.[3]

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Plasma Membrane / ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ortho_Topolin ortho-Topolin AHK3 AHK3/AHK4 Receptor ortho_Topolin->AHK3 Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Proteins) AHK3->AHP Phosphate Transfer ARR_B_inactive Type-B ARR (Inactive) AHP->ARR_B_inactive Phosphorylation ARR_B_active Type-B ARR (Active) ARR_B_inactive->ARR_B_active Cytokinin_Response_Genes Cytokinin Response Genes (e.g., Type-A ARRs, WUSCHEL) ARR_B_active->Cytokinin_Response_Genes Gene Transcription

Fig. 1. Simplified Cytokinin Signaling Pathway Initiated by ortho-Topolin.
Metabolic Fate: The Advantage of Reversible Conjugation

A key advantage of topolins over BA lies in their metabolism. BA is primarily deactivated through irreversible N-glucosylation, leading to the accumulation of inactive and potentially toxic compounds.[4] In contrast, the hydroxyl group on the benzyl ring of topolins allows for reversible O-glucosylation.[5] This creates a pool of readily convertible storage forms that can release the active cytokinin, providing a more sustained and controlled hormonal response. This metabolic pathway is believed to contribute to the reduced incidence of physiological disorders and improved rooting observed with topolin application.[4]

Comparative Efficacy: ortho-Topolin vs. Other Cytokinins

The choice of cytokinin is a critical factor in the success of any plant tissue culture protocol. While ortho-Topolin-specific data is still emerging, extensive research on its isomer, meta-Topolin, provides a strong basis for comparison.

Shoot Multiplication

Numerous studies have demonstrated the superiority of meta-Topolin over BA in promoting shoot proliferation in a wide range of plant species. For instance, in Thymus vulgaris, a concentration of 1 µM meta-Topolin resulted in the highest shoot proliferation, outperforming both BA and Kinetin.[3] Similarly, in banana cultivars, meta-Topolin has been shown to be highly effective for in vitro shoot proliferation.[4]

Plant Species Cytokinin Concentration Shoot Multiplication Rate (shoots/explant) Reference
Thymus vulgarismeta-Topolin1 µM7.25[3]
Benzyladenine (BA)1 µM< 5[3]
Kinetin (Kin)1 µM< 4[3]
Apple (cv. Húsvéti Rozmaring)meta-Topolin4 µM3.28[6]
Benzyladenine (BA)2 µM~1.8 (with low quality shoots)[6]
Thidiazuron (TDZ)2 µM5.40 (with low quality shoots)[6]
Eucalyptus grandis x E. urophyllameta-Topolin0.2 mg/LWell-developed, less vitrified shoots[7]
Benzyladenine (BA)2.0 mg/LHyperhydric shoots[7]
Banana (cv. Kovvur Bontha)meta-Topolin1.5 ppm82.70 (after 6 subcultures)[4]
Rooting and Acclimatization

One of the most significant advantages of topolins is their positive effect on rooting. High concentrations of BA often inhibit root formation, necessitating a separate rooting stage in micropropagation protocols. In contrast, shoots cultured on media containing topolins frequently exhibit spontaneous rooting, and subsequent root development is often more robust. In Eucalyptus species, the use of meta-Topolin in the multiplication medium led to a 20% increase in rooting and a 90% survival rate during acclimatization.[7]

Plant Species Cytokinin in Multiplication Medium Rooting Outcome Reference
Eucalyptus grandis x E. urophyllameta-Topolin (0.2 mg/L)20% increase in rooting percentage[7]
Benzyladenine (BA) (2.0 mg/L)Lower rooting percentage[7]
Aloe polyphyllameta-Topolin (5.0 µM)Spontaneous rooting in multiplication medium[8]
Benzyladenine (BA)Inhibition of rooting[8]
Prunus rootstock 'Ferdor'meta-Topolin (2.1 µM)92% rooting percentage
Benzyladenine (BA) (2.1 µM)Lower rooting percentage

Application Notes and Protocols

The following protocols provide a starting point for the application of ortho-Topolin in plant tissue culture. It is crucial to note that optimal concentrations are species- and even genotype-dependent, and empirical testing is necessary to refine these protocols for specific applications.

General Stock Solution Preparation
  • Solvent: ortho-Topolin is sparingly soluble in water but readily dissolves in 1N NaOH or DMSO. For tissue culture applications, it is recommended to dissolve it in a minimal amount of 1N NaOH and then bring it to the final volume with sterile distilled water.

  • Concentration: A stock solution of 1 mg/mL is convenient for most applications.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: Micropropagation and Shoot Multiplication

This protocol is a general guideline and should be optimized for the specific plant species.

  • Explant Preparation: Use actively growing shoot tips or nodal segments from healthy, disease-free mother plants. Surface sterilize the explants using standard procedures (e.g., 70% ethanol followed by a solution of sodium hypochlorite with a few drops of Tween-20).

  • Initiation Medium: Culture the sterilized explants on a basal medium such as Murashige and Skoog (MS) supplemented with a low concentration of ortho-Topolin (e.g., 0.5 - 1.0 µM) and an auxin like Indole-3-acetic acid (IAA) or Indole-3-butyric acid (IBA) (e.g., 0.1 - 0.5 µM).

  • Multiplication Medium: Once shoots are established, transfer them to a multiplication medium with a higher concentration of ortho-Topolin (e.g., 1.0 - 5.0 µM). The auxin concentration may be reduced or eliminated at this stage to promote shoot proliferation.

  • Subculture: Subculture the proliferating shoot clumps every 3-4 weeks to fresh multiplication medium.

  • Elongation and Pre-rooting: For some species, a pre-rooting step on a medium with a reduced concentration of ortho-Topolin or on a hormone-free medium may be beneficial for shoot elongation before transferring to the rooting medium.

Micropropagation_Workflow Explant Explant Selection & Surface Sterilization Initiation Initiation on MS + low oT + low Auxin Explant->Initiation Multiplication Multiplication on MS + high oT Initiation->Multiplication Multiplication->Multiplication Elongation Elongation/Pre-rooting (optional) Multiplication->Elongation Rooting Rooting on MS + Auxin or hormone-free Elongation->Rooting Acclimatization Acclimatization Rooting->Acclimatization

Fig. 2. General workflow for micropropagation using ortho-Topolin.
Protocol 2: In Vitro Rooting of Shoots

As topolins often promote better root development, a separate rooting step may not always be necessary. However, for species that require a dedicated rooting phase, the following protocol can be used.

  • Shoot Preparation: Excise individual elongated shoots (at least 2-3 cm in length) from the multiplication culture.

  • Rooting Medium: Transfer the shoots to a half-strength basal medium (e.g., ½ MS) supplemented with an auxin such as IBA or NAA (e.g., 0.5 - 2.0 µM). In many cases, a hormone-free medium can also induce rooting in shoots previously cultured with topolins.

  • Incubation: Incubate the cultures under the same light and temperature conditions as the multiplication stage.

  • Acclimatization: Once a well-developed root system is formed, the plantlets can be carefully removed from the culture vessel, washed to remove any remaining agar, and transferred to a suitable potting mix for acclimatization. Maintain high humidity initially and gradually expose the plantlets to ambient conditions.

Conclusion and Future Perspectives

ortho-Topolin and its related aromatic cytokinins represent a significant advancement in plant biotechnology. Their ability to promote robust shoot proliferation, reduce physiological disorders, and enhance rooting makes them a superior alternative to traditional cytokinins for a wide range of applications. While much of the detailed research has focused on meta-Topolin, the structural and functional similarities suggest that ortho-Topolin holds similar, if not unique, potential for crop improvement.

Future research should focus on elucidating the specific binding affinities and downstream signaling pathways of ortho-Topolin in various crop species. Furthermore, the development of optimized, species-specific protocols for its application will be crucial for its widespread adoption in commercial micropropagation and genetic engineering programs. As our understanding of the nuanced roles of different cytokinin isomers grows, so too will our ability to precisely manipulate plant growth and development for a more sustainable and productive agriculture.

References

  • Lakshmi, R. N., Mamatha, K., Bhagavan, B. V. K., & Naidu, M. M. (2023). Standardization of Meta-Topolin Concentration for Maximizing In vitro Proliferation in Commercial Banana Cultivars of Andhra Pradesh, India. International Journal of Plant & Soil Science, 35(22), 246-254. [Link]

  • Mabotja, M. B., Aremu, A. O., Doležal, K., Ruzvidzo, O., & Amoo, S. O. (2021). Meta-Topolin as an Aromatic Cytokinin for In Vitro Propagation of Thymus vulgaris L. Plants, 10(11), 2495. [Link]

  • Ghanbari, A., & Gholami, M. (2020). The Use of Meta-Topolin as an Alternative Cytokinin in the Tissue Culture of Eucalyptus Species. Acta Horticulturae, 1285, 25-30.
  • van der Westhuizen, A. (2014). The Use of Meta-Topolin as an Alternative Cytokinin in the Tissue Culture of Eucalyptus Species. Acta Horticulturae, 1055, 25-28. [Link]

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]

  • Werbrouck, S. P., Strnad, M., Van Onckelen, H. A., & Debergh, P. C. (1996). Meta-topolin, an alternative to benzyladenine in tissue culture? Physiologia Plantarum, 98(2), 291-297.
  • Aremu, A. O., Bairu, M. W., Doležal, K., Finnie, J. F., & Van Staden, J. (2012). Topolins: a panacea to plant tissue culture challenges? Plant Cell, Tissue and Organ Culture (PCTOC), 108(1), 1-16. [Link]

  • Spíchal, L., Rakický, M., Plíhal, O., Novák, O., Strnad, M., & Schmülling, T. (2004). The Arabidopsis cytokinin receptors AHK3 and AHK4 differ in their ligand specificity in a bacterial assay. Plant and Cell Physiology, 45(10), 1299-1305. [Link]

  • Romanov, G. A., Lomin, S. N., & Schmülling, T. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany, 57(15), 4051-4058. [Link]

  • Gentile, A., Frattarelli, A., & Nota, P. (2014). Effect of meta-Topolin on micropropagation and adventitious shoot regeneration in Prunus rootstocks. Acta Horticulturae, 1020, 113-119.
  • Abdellatef, E., & Dobránszki, J. (2024). Meta-Topolin as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion. Horticulturae, 10(6), 633. [Link]

  • Lomin, S. N., Krivosheev, D. M., Steklov, M. Y., Osolodkin, D. I., & Romanov, G. A. (2015). Plant cytokinin receptors as promising tools for pharmacology and biotechnology.
  • Gajdošová, S., Spíchal, L., Kamínek, M., Hoyerová, K., Novák, O., Dobrev, P. I., ... & Strnad, M. (2011). The specificity of cytokinin signalling in Arabidopsis thaliana is mediated by differing ligand affinities and expression profiles of the receptors. The Plant Journal, 66(3), 517-529.
  • Bairu, M. W., Aremu, A. O., & Van Staden, J. (2007). Optimizing the micropropagation protocol for the endangered Aloe polyphylla: Can meta-topolin and its derivatives serve as replacement for benzyladenine and zeatin? Plant Cell, Tissue and Organ Culture (PCTOC), 90(1), 15-23.
  • Strnad, M., Hanuš, J., Vaněk, T., Kamínek, M., Ballantine, J. A., Fowden, L., & Jones, A. (1997). Meta-topolin, a highly active aromatic cytokinin from poplar leaves. Phytochemistry, 45(2), 213-218.
  • Abdellatef, E., & Dobránszki, J. (2024). Meta-Topolin as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion. Horticulturae, 10(6), 633. [Link]

  • Holub, J., Hanuš, J., Hanke, D. E., & Strnad, M. (1998). Biological activity of cytokinins derived from ortho-and meta-hydroxybenzyladenine.
  • Tarkowski, P., Ge, L., Lee, J., & Novák, O. (2020). New insights into the molecular basis of cytokinin-auxin interactions. Journal of Experimental Botany, 71(1), 5-18.
  • Spíchal, L. (2012). Cytokinin receptors. In Annual Plant Reviews Volume 44: The Plant Hormones: Their Nature, Occurrence, and Functions (pp. 141-172). Wiley-Blackwell.
  • Kurepa, J., Smalle, J. A., & Van Der Straeten, D. (2019). The molecular basis of ethylene and cytokinin signaling. Plant Science, 280, 151-161.
  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book/American Society of Plant Biologists, 12, e0168.
  • Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling networks. Annual Review of Plant Biology, 63, 353-380.
  • Heyl, A., Riefler, M., Romanov, G. A., & Schmülling, T. (2007). The genomics of cytokinin signaling.
  • To, J. P., Haberer, G., Ferreira, F. J., Deruère, J., Mason, M. G., Schaller, G. E., ... & Kieber, J. J. (2004). Type-A Arabidopsis response regulators are partially redundant negative regulators of cytokinin signaling. The Plant Cell, 16(3), 658-671.

Sources

Use of ortho-Topolin to stimulate shoot proliferation in recalcitrant species

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of ortho-Topolin for Enhanced Shoot Proliferation in Recalcitrant Plant Species

Introduction: Overcoming Recalcitrance in Plant Micropropagation

The in vitro propagation of many valuable plant species, particularly woody and medicinal plants, is often hindered by recalcitrance—a phenomenon characterized by a poor response to standard tissue culture protocols. A primary challenge lies in the shoot proliferation stage, where the goal is to induce a high rate of quality, genetically stable shoots from a single explant. For decades, N6-benzyladenine (BA or BAP) has been the workhorse cytokinin for this purpose due to its effectiveness and low cost.[1] However, its use is frequently associated with significant drawbacks, including hyperhydricity (vitrification), fasciation, stunted shoot growth, and subsequent inhibition of root development, which complicates the acclimatization process.[1][2][3]

This guide introduces ortho-topolin (oT), an aromatic cytokinin, as a superior alternative for stimulating high-fidelity shoot proliferation, especially in species that are recalcitrant to conventional methods. ortho-Topolin and its more extensively studied isomer, meta-topolin (mT), are hydroxylated derivatives of BA.[3] These compounds offer a unique metabolic profile that circumvents many of the issues associated with BA, leading to the regeneration of healthier, more robust, and physiologically normal plantlets.[3][4] We will explore the biochemical basis for its efficacy, provide detailed, field-tested protocols for its application, and present a comparative analysis against other common cytokinins.

The Biochemical Advantage of ortho-Topolin

The superiority of topolins stems from their unique metabolism and stability within plant tissues. Unlike BA, which is often rapidly and irreversibly inactivated, topolins exhibit a more controlled and sustained release of cytokinin activity.

Mechanism of Action: Stability and Reversible Inactivation

The key to understanding ortho-topolin's effectiveness lies in two core biochemical processes:

  • Resistance to Degradation: Aromatic cytokinins, including topolins, are inherently more resistant to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX) compared to isoprenoid-type cytokinins.[4] This enzyme is the primary catalyst for cytokinin breakdown in plants. By resisting CKX, topolins persist longer in the culture medium and plant tissues, providing a more stable and prolonged stimulus for cell division and shoot formation.

  • Metabolic Conjugation: Plants regulate hormone levels through conjugation, primarily glycosylation. Cytokinins can undergo two types of glucosylation:

    • N-glucosylation: This process, which typically occurs at the N7 or N9 position of the purine ring, is considered an irreversible inactivation step.[5] High concentrations of BA can lead to the accumulation of these inactive N-glucosides.

    • O-glucosylation: This involves the attachment of a glucose molecule to the hydroxyl group on the benzyl side chain of topolins. This O-glucoside conjugate is a stable, inactive storage form.[6] Crucially, this bond can be cleaved by the plant enzyme β-glucosidase, releasing the active free-base cytokinin when and where it is needed.[6] This creates a self-regulating system that maintains an optimal level of active hormone, preventing the accumulation to toxic levels that cause physiological disorders like hyperhydricity.[3][6]

The diagram below illustrates the metabolic fate of ortho-topolin in plant tissue, highlighting its pathway to sustained activity.

CytokininMetabolism cluster_uptake Cellular Uptake cluster_cell Intracellular Metabolism & Signaling oT_ext Exogenous ortho-Topolin oT_int Active ortho-Topolin (oT) oT_ext->oT_int Transport oTOG Inactive Storage Form (oT-O-glucoside) oT_int->oTOG O-glucosylation (Reversible Inactivation) CKX Cytokinin Oxidase (CKX) oT_int->CKX RESISTANT Signal Cytokinin Signaling Cascade oT_int->Signal oTOG->oT_int Hydrolysis BetaGlucosidase β-glucosidase Degraded Degraded Fragments Response Cell Division & Shoot Proliferation Signal->Response

Caption: Metabolic pathway of ortho-Topolin in plant cells.

Comparative Efficacy: ortho-Topolin vs. Conventional Cytokinins

Field research consistently demonstrates that topolins, particularly meta-topolin (a reliable proxy for ortho-topolin's effects), outperform BA and other cytokinins in the micropropagation of numerous species, including recalcitrant ones.[2][3] The primary advantages are a higher multiplication rate of high-quality shoots and improved subsequent rooting and acclimatization.[2][7]

CytokininTypical Concentration Range (µM)Average Shoots per ExplantShoot Quality & PhenotypeSubsequent Rooting PotentialKey References
meta-Topolin (mT) 1.0 - 10.0 µMHigh (e.g., 7.25 in Thymus) Normal, vigorous shoots; low incidence of hyperhydricity.Excellent; often roots spontaneously or with minimal auxin treatment.[8][9][10]
Benzyladenine (BA) 2.0 - 15.0 µMModerate to HighOften causes hyperhydricity, stunted/thickened shoots, and small leaves at optimal concentrations.Poor to Moderate; often inhibited by residual BA effects.[1][9]
Kinetin (Kin) 5.0 - 20.0 µMLow to ModerateGenerally produces normal shoots but with a lower proliferation rate.Moderate[8]
Thidiazuron (TDZ) 0.5 - 5.0 µMVery High Prone to inducing callus formation, fasciation, and abnormal shoot development; requires a TDZ-free elongation step.Poor; strong inhibition of rooting.[7][9]

Note: The optimal concentration is highly species-dependent. The data presented is a generalized summary from multiple studies.[9]

Application Protocol: A Step-by-Step Guide for Recalcitrant Species

This protocol provides a comprehensive workflow for utilizing ortho-topolin to stimulate shoot proliferation. It is designed as a self-validating system where optimization at the multiplication stage directly enhances the success of subsequent rooting and acclimatization phases.

Workflow Overview

Workflow A Step 1: Explant Selection & Sterilization B Step 2: Culture Initiation (Establishment Medium) A->B Inoculate C Step 3: Shoot Multiplication (oT-Enriched Medium) B->C Transfer after 4-6 weeks C->C D Step 4: Shoot Elongation (Optional - Hormone-Free) C->D Transfer shoot clumps E Step 5: In Vitro Rooting (Low Auxin or Hormone-Free) D->E Transfer individual shoots F Step 6: Acclimatization (Transfer to Substrate) E->F Transfer rooted plantlets

Sources

Troubleshooting & Optimization

Technical Support Center: ortho-Topolin Application for Hyperhydricity Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for troubleshooting hyperhydricity in plant tissue culture using ortho-Topolin. This guide is designed for researchers, scientists, and drug development professionals encountering this common but challenging physiological disorder. Here, we will move beyond simple protocols to explain the underlying principles, helping you make informed decisions to optimize your culture systems.

Section 1: Foundational Concepts

Q1: What is hyperhydricity and how do I recognize it in my cultures?

Hyperhydricity, also known as vitrification or glassiness, is a physiological malformation of in vitro-grown plants characterized by excessive water content.[1][2] This condition significantly impairs the quality of micropropagated plantlets, hinders their acclimatization to ex vitro conditions, and can lead to substantial culture loss.[2][3]

Key morphological and anatomical symptoms include:

  • Glassy, Translucent Appearance: Shoots and leaves appear water-soaked, brittle, and translucent due to abnormal water accumulation in the intercellular spaces.[4][5]

  • Abnormal Growth: Affected plants often exhibit thickened stems, curled, elongated or twisted leaves, and short internodes.[2][4]

  • Reduced Mechanical Strength: A hallmark of hyperhydricity is poor lignification and reduced cellulose content, leading to fragile plantlets.[4]

  • Impaired Stomatal Function: Anatomical irregularities such as malformed stomata and a thin or absent cuticle layer are common.[6]

Hyperhydricity is essentially a result of stressful culture conditions, leading to oxidative stress and waterlogging of the apoplast (the space outside the cell membrane).[7] This creates a hypoxic environment, triggering a cascade of negative physiological responses.[7][8]

Q2: What are the primary causes of hyperhydricity in a tissue culture environment?

Hyperhydricity is a multifactorial disorder arising from a combination of environmental, hormonal, and medium-related factors.[2] Understanding these triggers is the first step in effective troubleshooting.

Primary contributing factors include:

  • Hormonal Imbalance: High concentrations of cytokinins are a well-documented cause of hyperhydricity.[4][9] They can stimulate the production of ethylene, a plant hormone linked to senescence and stress responses that contributes to the disorder.[2][4]

  • Environmental Stress:

    • High Humidity & Poor Ventilation: Sealed culture vessels trap humidity and gases like ethylene, preventing proper transpiration and gas exchange.[4][6]

    • Inappropriate Light or Temperature: Suboptimal light intensity or temperatures outside the species' ideal range can induce stress and increase the likelihood of hyperhydricity.[1][4]

  • Culture Medium Composition:

    • Gelling Agent: Low concentrations or weak types of gelling agents (like gellan gum) increase water availability in the medium, promoting excessive uptake.[5][6]

    • Nutrient Imbalance: High concentrations of ammonium and low levels of calcium can contribute to the disorder.[1][6]

    • Liquid Media: Cultures grown in liquid media are particularly susceptible due to the high water potential.[4][6]

  • Explant Factors: The type, age, and genetic makeup of the explant can influence its susceptibility.[1]

Q3: What is ortho-Topolin and how does its mechanism help mitigate hyperhydricity?

ortho-Topolin, or oT, (6-(2-hydroxybenzylamino)purine) is an aromatic cytokinin. It is part of the Topolin family of cytokinins, which are distinguished by a hydroxyl group on the benzyl ring of 6-benzyladenine (BA). This structural difference is key to its beneficial effects.

While high concentrations of many cytokinins, especially BA, can induce hyperhydricity, Topolins are often reported to promote high proliferation rates while reducing or avoiding this disorder.[10][11] The exact mechanism is complex, but it is related to how the plant metabolizes the cytokinin. ortho-Topolin's structure may lead to a more stable and balanced hormonal effect within the plant tissue, avoiding the overstimulation of stress pathways, like ethylene biosynthesis, that are often triggered by other cytokinins.[2][10] This allows for healthy shoot proliferation without the negative side effects of excessive water retention and abnormal morphology.

Section 2: Practical Application & Protocols

Q4: How do I properly prepare an ortho-Topolin stock solution?

Accuracy in preparing plant growth regulator stocks is critical for reproducible results. Always handle powdered hormones with appropriate personal protective equipment (PPE), including gloves and a mask.

Experimental Protocol: Preparation of 1 mg/mL ortho-Topolin Stock Solution

Materials:

  • ortho-Topolin powder

  • Analytical balance

  • 100 mL volumetric flask

  • Small amount of a suitable solvent (e.g., 1N NaOH, DMSO, or ethanol)[12][13]

  • Sterile, double-distilled water

  • Magnetic stirrer and stir bar

  • Sterile filter unit (0.22 µm)

  • Sterile storage bottles (amber or foil-wrapped)

Procedure:

  • Weighing: Accurately weigh 100 mg of ortho-Topolin powder and transfer it to the 100 mL volumetric flask.

  • Dissolving: Add a minimal amount (typically 2-5 mL) of your chosen solvent to the flask to completely dissolve the powder.[14] Gentle warming or sonication can assist if necessary. ortho-Topolin is soluble in ethanol and DMSO.[12]

  • Dilution: Once the powder is fully dissolved, begin adding sterile, double-distilled water while stirring the solution.[14] Add the water slowly to prevent the hormone from precipitating out of the solution.[13]

  • Final Volume: Continue adding water until the final volume reaches the 100 mL mark on the flask.[13]

  • Sterilization & Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, labeled storage bottle.

    • Label the bottle clearly with the name ("ortho-Topolin"), concentration (1 mg/mL), preparation date, and your initials.[13]

    • Store the stock solution in a refrigerator (2-8°C). To prevent photodegradation, use an amber bottle or wrap a clear bottle in aluminum foil.

Q5: What is a good starting concentration for ortho-Topolin to prevent or reverse hyperhydricity?

The optimal concentration is highly species-dependent. However, a logical starting point is to replace the concentration of the cytokinin you are currently using (e.g., BA or Kinetin) with an equimolar concentration of ortho-Topolin.

If you are developing a new protocol, a common starting range for many cytokinins is 1.0 - 5.0 µM . It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific plant species and cultivar.

Table 1: Molar and mg/L Conversion for ortho-Topolin (MW: 241.25 g/mol )

Molar Concentration (µM)Concentration (mg/L)
1.00.24
2.50.60
5.01.21
10.02.41

Section 3: Troubleshooting Common Issues

Q6: I've replaced my previous cytokinin with ortho-Topolin, but my cultures are still hyperhydric. What is my next step?

While ortho-Topolin is an excellent tool, it is not a silver bullet. Hyperhydricity is a complex issue, and a multi-faceted approach is often required.[2] If switching the cytokinin is not sufficient, you must address other contributing factors.

The following diagram illustrates a systematic troubleshooting workflow.

G Start Hyperhydricity Observed with ortho-Topolin Check_PGR Step 1: Re-evaluate PGRs - Lower ortho-Topolin concentration? - Remove auxin temporarily? Start->Check_PGR Check_Vessel Step 2: Improve Gas Exchange - Use vented lids? - Increase headspace volume? Check_PGR->Check_Vessel If problem persists Success Problem Resolved Check_PGR->Success Check_Medium Step 3: Modify Medium - Increase gelling agent? - Change gelling type (e.g., Agar)? - Adjust NH4+:NO3- ratio? Check_Vessel->Check_Medium If problem persists Check_Vessel->Success Check_Environment Step 4: Optimize Environment - Adjust light intensity? - Verify temperature? Check_Medium->Check_Environment If problem persists Check_Medium->Success Additives Step 5: Consider Additives - Anti-ethylene compounds (e.g., AgNO3)? - Polyamines? Check_Environment->Additives If problem persists Check_Environment->Success Additives->Success

Systematic workflow for troubleshooting persistent hyperhydricity.

Actionable Steps:

  • Improve Ventilation: Switch to culture vessels with filter patches or vented lids to improve gas exchange and reduce humidity.[1][6]

  • Increase Gelling Agent Concentration: Increasing the agar or gelling agent concentration by 10-20% can reduce the water potential of the medium, limiting excessive water uptake by the explants.[1][2]

  • Adjust Media Components: Consider reducing the overall salt strength of your medium (e.g., use half-strength MS) or decreasing the ammonium (NH₄⁺) to nitrate (NO₃⁻) ratio.[6]

  • Optimize Physical Environment: Ensure light intensity and temperature are optimal for your species.[4] Temperatures that are too low for tropical plants or too high for temperate plants can increase stress.[1][4]

Q7: Can I combine ortho-Topolin with other treatments to combat severe hyperhydricity?

Yes, a combination of treatments is often the most effective strategy for severe or persistent hyperhydricity.

  • Anti-ethylene Compounds: Since ethylene is a key player in hyperhydricity, adding inhibitors of ethylene action or synthesis can be very effective.[5] Silver nitrate (AgNO₃) is widely used for this purpose, as silver ions (Ag⁺) block ethylene receptors.[5] However, be aware that AgNO₃ can sometimes reduce shoot multiplication rates.[5]

  • Polyamines: Additives like spermidine and putrescine have been shown to reduce hyperhydricity in some species by increasing antioxidant activity.[8]

  • Osmotic Agents: In some cases, adding osmotic agents like polyethylene glycol (PEG) can help, but this must be tested carefully as high concentrations can be detrimental.[8]

Q8: How does ortho-Topolin compare to meta-Topolin for controlling hyperhydricity?

meta-Topolin (mT) is an isomer of ortho-Topolin and is also highly effective, and in some cases superior, at reducing hyperhydricity while promoting shoot proliferation.[11][15] Studies on various species, including pear and pistachio, have shown that meta-Topolin and its derivatives can completely inhibit hyperhydricity where other cytokinins, including BA, could not.[10][15]

If you are still facing challenges with ortho-Topolin, or if you are aiming for the highest possible quality of shoots, testing meta-Topolin is a logical and scientifically-backed next step.[16]

Table 2: Comparative Overview of Common Cytokinins

CytokininCommon AbbreviationTypical Hyperhydricity RiskKey Characteristics
6-BenzyladenineBA, BAPHighWidely used, cost-effective, but often linked to hyperhydricity and poor subsequent rooting.[16]
KinetinKnModerateConsidered a less potent cytokinin than BA; can reduce hyperhydricity but may also lower proliferation rates.[2]
ortho-TopolinoTLowAromatic cytokinin that often reduces hyperhydricity while maintaining good shoot quality.[10]
meta-TopolinmTVery LowFrequently cited as superior to BA for avoiding hyperhydricity and can improve subsequent rooting and acclimatization.[11][16]

The following diagram illustrates the causative factors of hyperhydricity and the intervention points for ortho-Topolin and other troubleshooting measures.

G cluster_causes Primary Causes cluster_effects Physiological Effects cluster_interventions Interventions High_Cytokinin High Cytokinin (especially BA) Ethylene Ethylene Accumulation High_Cytokinin->Ethylene Poor_Ventilation Poor Ventilation / High Humidity Poor_Ventilation->Ethylene Waterlogging Apoplast Waterlogging Poor_Ventilation->Waterlogging Medium_Water High Water Potential (Low Gel Strength) Medium_Water->Waterlogging Nutrient_Imbalance Nutrient Imbalance (e.g., High NH4+) Oxidative_Stress Oxidative Stress (ROS Production) Nutrient_Imbalance->Oxidative_Stress Ethylene->Oxidative_Stress Hyperhydricity Hyperhydricity Symptoms: - Glassy Appearance - Poor Lignification - Stomatal Dysfunction Ethylene->Hyperhydricity Oxidative_Stress->Hyperhydricity Waterlogging->Oxidative_Stress Waterlogging->Hyperhydricity Ortho_Topolin Use ortho-Topolin Ortho_Topolin->High_Cytokinin Replaces Vented_Lids Use Vented Lids Vented_Lids->Poor_Ventilation Mitigates Increase_Agar Increase Agar Increase_Agar->Medium_Water Reduces Anti_Ethylene Add AgNO3 Anti_Ethylene->Ethylene Inhibits

Causative pathway of hyperhydricity and key intervention points.

References

  • Lab Associates. (2021). Hyperhydricity in tissue culture and methods to deal with it. [Link]

  • Sreelekshmi, R., & Siril, E. A. (2021). Effective reversal of hyperhydricity leading to efficient micropropagation of Dianthus chinensis L. 3 Biotech, 11(95). [Link]

  • Shestibratov, K., et al. (2022). Hyperhydricity in Plant Tissue Culture. Plants (Basel), 11(23), 3341. [Link]

  • Wikipedia. (n.d.). Hyperhydricity. [Link]

  • Shestibratov, K., et al. (2022). Hyperhydricity in Plant Tissue Culture. MDPI. [Link]

  • Hasan, M., & Deng, J. (2024). Hyperhydricity Syndrome in In Vitro Plants: Mechanisms, Physiology, and Control. Plants (Basel). [Link]

  • Shestibratov, K., et al. (2022). Hyperhydricity in Plant Tissue Culture. ResearchGate. [Link]

  • Amoo, S. O., et al. (2022). Topolin cytokinins enhanced shoot proliferation, reduced hyperhydricity and altered cytokinin metabolism in Pistacia vera L. seedling explants. Plant Cell, Tissue and Organ Culture. [Link]

  • Lotfi, M., et al. (2020). Effects of meta–topolin derivatives and temporary immersion on hyperhydricity and in vitro shoot proliferation in Pyrus communis. ResearchGate. [Link]

  • Pâques, M., et al. (1987). "VITRIFICATION" : AN INDUCEABLE AND REVERSIBLE PHENOMENON. Acta Horticulturae. [Link]

  • Kevers, C., et al. (2004). Hyperhydricity in Plant Tissue Culture. ResearchGate. [Link]

  • van der Westhuizen, A. (n.d.). The Use of Meta-Topolin as an Alternative Cytokinin in the Tissue Culture of Eucalyptus Species©. IV International Symposium on Acclimatization and Establishment of Micropropagated Plants. [Link]

  • PhytoTech Labs. (n.d.). PLANT GROWTH REGULATORS. [Link]

  • van der Westhuizen, A. (2014). THE USE OF META-TOPOLIN AS AN ALTERNATIVE CYTOKININ IN THE TISSUE CULTURE OF EUCALYPTUS SPECIES©. Acta Horticulturae. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Aremu, A. O., et al. (2022). Meta-topolin in Micropropagation of Medicinal Plants. Acta Scientific. [Link]

Sources

Solubility issues and preparation of stable ortho-Topolin solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ortho-Topolin. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the preparation of stable ortho-Topolin solutions and to troubleshoot common issues encountered during experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Solubility and Stability Issues

This section addresses the most common challenge faced when working with ortho-Topolin: its limited solubility. We will explore the causes and provide validated solutions to overcome these issues.

Problem 1: ortho-Topolin fails to dissolve in aqueous buffers.
  • Probable Cause: ortho-Topolin is a purine derivative with a hydroxyl group on the benzyl ring, which confers poor solubility in neutral aqueous solutions. Its chemical structure necessitates the use of organic solvents or pH modification to achieve dissolution. Chemical properties from suppliers indicate that ortho-Topolin is only slightly soluble in aqueous base and sparingly soluble in DMSO[1][2].

  • Solution: A two-step dissolution process is recommended. First, dissolve the ortho-Topolin powder in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Following this, dilute the solution with a weak aqueous base. This method leverages the solubility in DMSO while the alkaline conditions of the aqueous phase maintain the deprotonated and more soluble form of the molecule.

Problem 2: Precipitation occurs when adding the ortho-Topolin stock solution to the final medium.
  • Probable Cause: This is often due to a rapid change in the solvent environment, causing the compound to "crash out" of the solution. This can be triggered by several factors:

    • Solvent Shock: Adding a concentrated DMSO stock solution directly to an aqueous medium without proper mixing can cause localized high concentrations of the organic solvent, leading to precipitation.

    • pH Shift: If the final medium has a neutral or acidic pH, it can neutralize the alkaline stock solution, causing the ortho-Topolin to revert to its less soluble, protonated form[3].

    • Temperature Effects: Temperature fluctuations, such as adding a cold stock solution to a warm medium, can decrease the solubility of the compound[4].

  • Solution: To prevent precipitation, add the ortho-Topolin stock solution to the final medium dropwise while continuously stirring or vortexing. This ensures a gradual and homogenous dilution. It is also crucial to pre-warm the medium to the experimental temperature before adding the stock solution. If the final medium's pH is critical, a buffer system should be in place to maintain the desired pH after the addition of the alkaline stock solution.

Experimental Protocol: Preparation of a 1 mg/mL ortho-Topolin Stock Solution

This protocol provides a reliable, step-by-step method for preparing a stable stock solution of ortho-Topolin.

Materials:

  • ortho-Topolin powder (CAS No: 20366-83-0)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), pellets

  • Sterile, deionized water

  • Sterile volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.05 N KOH solution:

    • Dissolve 0.28 g of KOH pellets in 100 mL of sterile, deionized water. This concentration is based on stability studies of related adenine-based cytokinins, which have shown excellent stability in dilute alkaline solutions[5].

  • Weigh the ortho-Topolin:

    • Accurately weigh 10 mg of ortho-Topolin powder and place it in a sterile glass vial.

  • Initial Dissolution in DMSO:

    • Add 1 mL of anhydrous DMSO to the vial containing the ortho-Topolin powder.

    • Gently swirl or sonicate the vial until the powder is completely dissolved.

  • Dilution in Aqueous Base:

    • In a sterile 10 mL volumetric flask, place a magnetic stir bar.

    • Slowly add the ortho-Topolin/DMSO solution to the flask.

    • While stirring, slowly add the 0.05 N KOH solution to bring the final volume to 10 mL.

  • Sterilization and Storage:

    • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the sterile solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[6].

    • Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 2-8°C for up to one week.

Data Presentation: ortho-Topolin Solubility

The following table summarizes the solubility of ortho-Topolin in various solvents.

SolventSolubilityReference
DMSOSparingly Soluble[1][2]
Aqueous Base (e.g., 0.05 N KOH)Slightly Soluble[1]
Water (neutral pH)InsolubleInferred from chemical properties
EthanolData not available for ortho-Topolin; meta-Topolin is soluble at ~30 mg/mL[7]

Visualization: Workflow for Stable ortho-Topolin Solution Preparation

The following diagram illustrates the key steps and considerations for preparing a stable solution of ortho-Topolin.

Workflow for Stable ortho-Topolin Solution Preparation cluster_prep Preparation cluster_storage Storage Weigh ortho-Topolin Weigh ortho-Topolin Dissolve in DMSO Dissolve in DMSO Weigh ortho-Topolin->Dissolve in DMSO Minimal Volume Dilute with 0.05N KOH Dilute with 0.05N KOH Dissolve in DMSO->Dilute with 0.05N KOH Dropwise with Stirring Sterile Filter Sterile Filter Dilute with 0.05N KOH->Sterile Filter 0.22 µm filter Aliquot Aliquot Sterile Filter->Aliquot Single-use volumes Store at -20°C Store at -20°C Aliquot->Store at -20°C Long-term stability

Caption: A flowchart outlining the optimized protocol for preparing a stable stock solution of ortho-Topolin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for ortho-Topolin powder?

A1: ortho-Topolin powder should be stored at 2-8°C and protected from light[1].

Q2: For how long is the ortho-Topolin stock solution stable?

Q3: Can I use NaOH instead of KOH to prepare the alkaline solution?

A3: Yes, NaOH can be used as an alternative to KOH. Prepare a 0.05 N NaOH solution by dissolving 0.20 g of NaOH pellets in 100 mL of sterile, deionized water. The key is to create a dilute alkaline environment to maintain the solubility of ortho-Topolin.

Q4: Why is it important to use anhydrous DMSO?

A4: While not strictly essential for initial dissolution, using anhydrous DMSO is good laboratory practice to minimize the introduction of water, which can affect the initial solubilization of hydrophobic compounds.

Q5: Can I autoclave my medium after adding ortho-Topolin?

A5: It is generally not recommended to autoclave media containing heat-sensitive plant growth regulators like ortho-Topolin. A study on other adenine-based cytokinins showed they are stable to autoclaving when dissolved in 0.05 N KOH alone, but their stability in a complex medium during autoclaving can be variable[5]. The recommended method is to add the filter-sterilized ortho-Topolin stock solution to the autoclaved and cooled medium.

References

  • Kim, J. H., et al. (2021). Absolute oral and subcutaneous bioavailability of ortho-topolin riboside in mice. Journal of Pharmaceutical and Biomedical Analysis, 206, 114363.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • PhytoTechnology Laboratories. PLANT GROWTH REGULATORS. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?. Retrieved from [Link]

  • Hart, D. S., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 52(2), 227-234.
  • García-Manrique, P., et al. (2022). Physicochemical Stability of Hospital Parenteral Nutrition Solutions: Effect of Changes in Composition and Storage Protocol. Pharmaceutics, 14(11), 2358.
  • Scribd. How To Prepare Stock Solution. Retrieved from [Link]

  • ResearchGate. (2016, May 25). How to stop protein precipitation from pH change in Hi5 cell culture?. Retrieved from [Link]

  • van der Westhuizen, A. (2012). The Use of Meta-Topolin as an Alternative Cytokinin in the Tissue Culture of Eucalyptus Species. Acta Horticulturae, (957), 135-139.
  • Agrisera. Anti-Cytokinin | Ortho-topolin riboside (for immunolocalization) Product information. Retrieved from [Link]

  • Pharmaffiliates. CAS No : 20366-83-0| Chemical Name : ortho-Topolin. Retrieved from [Link]

Sources

Technical Support Center: ortho-Topolin Stability in Plant Tissue Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing ortho-Topolin in their experimental workflows. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and efficacy of ortho-Topolin in your plant tissue culture media. Our goal is to empower you with the scientific rationale behind our recommendations, enabling you to optimize your protocols and achieve reproducible results.

Introduction: The Misconception of ortho-Topolin's Instability

A common concern among researchers is the potential degradation of ortho-Topolin, a highly effective aromatic cytokinin, during the heat and pressure of media autoclaving. This apprehension often stems from the known thermolabile nature of certain plant growth regulators. However, recent scientific evidence challenges this broad assumption for adenine-based cytokinins, including topolins.

A pivotal study on the stability of various adenine-based cytokinins demonstrated that compounds like m-topolin (a close structural isomer of ortho-Topolin) exhibit exceptional stability after an autoclave cycle at 121°C and 110 kPa for 30 minutes when prepared in a slightly alkaline solution (0.05 N KOH)[1][2][3]. The same study also confirmed the stability of trans-Zeatin when autoclaved with Murashige and Skoog (MS) basal salts[1][2][3]. This suggests that ortho-Topolin is not inherently prone to degradation under standard autoclaving conditions, provided the chemical environment is controlled.

Despite this inherent stability, if you are observing suboptimal results or suspect degradation of ortho-Topolin in your experiments, several factors related to your media preparation protocol could be at play. This guide will walk you through a logical troubleshooting process to identify and resolve these potential issues.

Frequently Asked Questions (FAQs)

Q1: Is ortho-Topolin stable enough to be autoclaved with my plant culture medium?

A1: Yes, published research indicates that topolins are remarkably stable during a standard autoclave cycle (121°C for 15-30 minutes)[1][2][3]. However, this stability can be influenced by the pH of the medium and the presence of other interacting components. If you are experiencing issues, it is crucial to review your entire media preparation and sterilization workflow.

Q2: At what pH should I prepare my ortho-Topolin stock solution and final medium?

A2: For optimal stability, especially during autoclaving, it is recommended to dissolve ortho-Topolin in a slightly alkaline solution, such as 0.05 N KOH, to create a stock solution[1][2]. The final pH of your plant culture medium should be adjusted to the typical range of 5.2 to 5.8 before autoclaving. It's important to note that the pH of the medium can change during autoclaving[4]. Therefore, verifying the post-autoclave pH can be a valuable quality control step.

Q3: Can I autoclave my ortho-Topolin stock solution?

A3: Based on stability data, a stock solution of ortho-Topolin in 0.05 N KOH can be safely autoclaved[1][2][5]. However, the most common and failsafe practice for all plant growth regulators is to prepare a concentrated stock solution, filter-sterilize it, and add it to the autoclaved and cooled medium. This eliminates any risk of heat-induced degradation or interaction with other media components at high temperatures.

Q4: What are the signs of ortho-Topolin degradation in my cultures?

A4: Suspected degradation of ortho-Topolin would manifest as a lack of expected cytokinin activity. This could include:

  • Poor shoot proliferation or caulogenesis.

  • Premature senescence or yellowing of explants.

  • Increased callus formation at the expense of shoot development, indicating an altered auxin-to-cytokinin ratio[6].

If you observe these issues, it is prudent to consider the stability of ortho-Topolin in your media as a potential cause.

Troubleshooting Guide: Addressing Suspected ortho-Topolin Degradation

If you are consistently obtaining results that suggest a loss of ortho-Topolin activity, this troubleshooting guide will help you systematically identify and resolve the issue.

Issue 1: Suboptimal Biological Response Despite Correct Concentration

Potential Cause: Degradation of ortho-Topolin during media preparation.

Troubleshooting Workflow:

A Start: Suspected Degradation B Review Media pH (Pre- and Post-Autoclave) A->B C Is pre-autoclave pH within 5.2-5.8? B->C D Adjust pH of medium before adding agar and autoclaving. C->D No E Evaluate Autoclave Cycle (Time and Temperature) C->E Yes D->E F Is cycle longer than standard 15-20 min at 121°C? E->F H Adopt Filter Sterilization for ortho-Topolin F->H Yes I Problem Resolved F->I No G Reduce autoclave time to the minimum required for sterility. H->I

Caption: Recommended workflow for preparing media with ortho-Topolin.

Data Summary: Stability of Related Cytokinins

The following table summarizes the stability of various adenine-based cytokinins, providing a strong rationale for the expected stability of ortho-Topolin under appropriate conditions.

CytokininStorage Conditions (1 mg/mL in 0.05 N KOH)Autoclave Stability (121°C, 30 min)Reference
m-Topolin Stable for 90 days at -20°C, 2-6°C, and 25°CNo significant degradation detected [1][2]
Benzyladenine (BA) Stable for 90 days at -20°C, 2-6°C, and 25°CNo significant degradation detected [1][2]
Kinetin Stable for 90 days at -20°C, 2-6°C, and 25°CNo significant degradation detected [1][2]
2iP Stable for 90 days at -20°C, 2-6°C, and 25°CNo significant degradation detected [1][2]
trans-Zeatin Stable for 90 days at -20°C and 2-6°CStable in 1x MS-basal salts [1][2]

References

  • Stability of adenine-based cytokinins in aqueous solution. (2016). In Vitro Cellular & Developmental Biology - Plant, 52(1), 98-107. [Link]

  • Stability of adenine-based cytokinins in aqueous solution. (2016). PubMed. [Link]

  • Stability of tissue culture medium pH as a function of autoclaving, time, and cultured plant material. (1987). In Vitro Cellular & Developmental Biology, 23(8), 538-542. [Link]

  • Sterilization Technique in Plant Tissue Culture. (n.d.). Scribd. [Link]

  • 4 methods of sterilization used in plant tissue culture. (2021). Lab Associates. [Link]

  • Stability of adenine-based cytokinins in aqueous solution. (2016). National Institutes of Health. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cytokinin Selection: ortho-Topolin vs. Benzyladenine (BAP) for Superior Shoot Induction and Quality

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and plant biotechnology, the selection of plant growth regulators is a critical determinant of success in plant tissue culture. Among the myriad of choices, cytokinins are pivotal for inducing shoot proliferation. For decades, 6-benzylaminopurine (BAP or BA) has been the workhorse cytokinin, prized for its effectiveness and low cost.[1][2] However, the pursuit of higher quality and more efficient micropropagation has led to the exploration of alternatives. This guide provides an in-depth, evidence-based comparison of the classic cytokinin, BAP, with the promising aromatic cytokinin, ortho-Topolin, and its more extensively studied isomer, meta-Topolin.

The Limitations of a Classic: Understanding the Drawbacks of BAP

Benzyladenine is a synthetic cytokinin that effectively stimulates cell division and shoot formation in a wide range of plant species.[3] Its mechanism of action involves the activation of cyclin-dependent kinases, which drive the cell cycle.[1] While potent, the use of BAP is often associated with undesirable side effects that can compromise the quality and subsequent performance of micropropagated shoots. These include:

  • Hyperhydricity (Vitrification): A physiological disorder where shoots appear water-soaked, translucent, and are often non-viable.[1][2]

  • Inhibition of Rooting: Residual BAP carried over from the multiplication stage can significantly hinder root development.[1][2]

  • Stunted Growth and Poor Quality: BAP can sometimes lead to the formation of short, thickened shoots with small or abnormal leaves.[4]

  • Genetic Instability: High concentrations or prolonged exposure to BAP have been linked to an increased risk of somaclonal variation.

These limitations necessitate a careful and often laborious optimization of BAP concentrations and exposure times, and in many sensitive species, a suitable alternative is highly sought after.

The Rise of Topolins: A Superior Alternative for High-Fidelity Micropropagation

Topolins are a class of aromatic cytokinins, with meta-Topolin first isolated from poplar leaves.[2][4] They exist as ortho-, meta-, and para- isomers, distinguished by the position of the hydroxyl group on the benzyl ring. While the user's query specified ortho-Topolin, the vast majority of comparative studies have focused on meta-Topolin (mT), demonstrating its significant advantages over BAP. It is plausible that ortho-Topolin shares many of these beneficial characteristics due to its structural similarity.

The primary advantages of using Topolins, particularly meta-Topolin, over BAP include:

  • Enhanced Shoot Quality and Reduced Abnormalities: Numerous studies report that mT produces more physiologically normal shoots, with a significant reduction in hyperhydricity.[5][6] Plants grown on mT-supplemented media often exhibit better-developed leaves and overall improved vigor.[2][5]

  • Improved Rooting and Acclimatization: A key advantage of Topolins is their less inhibitory effect on subsequent rooting.[1][4] This is attributed to their faster metabolic breakdown into inactive forms, reducing the negative carry-over effects seen with BAP. This often leads to higher survival rates during the critical acclimatization phase.[6]

  • Comparable or Superior Shoot Multiplication: In many species, mT has been shown to induce a shoot multiplication rate that is comparable or even superior to that of BAP.[6]

  • Greater Genetic Fidelity: By promoting healthier development and potentially being less disruptive to cellular processes, Topolins may offer a lower risk of inducing genetic instability compared to BAP.

Quantitative Comparison: ortho-Topolin/meta-Topolin vs. BAP

The following table summarizes the quantitative data from various studies, illustrating the superior performance of meta-Topolin in comparison to BAP across different plant species.

Plant SpeciesParameterBAPmeta-Topolin (mT)Key Findings & Reference
Withania somnifera (Winter Cherry)Shoot Multiplication Rate (shoots/explant)~1522.4 ± 4.16 mT at 2.5 mg/l showed significantly higher shoot multiplication.[6]
Total Chlorophyll (mg/g)~0.70.887 ± 0.004 mT resulted in higher chlorophyll content, indicating healthier shoots.[6]
Plant Survival (%)Not specified for BAP80% Plants initiated on mT showed high survival rates during hardening.[6]
Thymus vulgaris (Thyme)Shoot Multiplication Rate (shoots/explant)~57.25 ± 0.72 1 µM mT was superior to all tested concentrations of BAP and Kinetin.
Shoot QualityHyperhydricity at 15 µMCompact shoots, well-developed leavesmT produced higher quality shoots without the negative effects seen with BAP.
Eucalyptus grandis x urophyllaRooting Increase (%)Baseline+20% Use of mT in the multiplication medium led to a 20% increase in subsequent rooting.[1]
Acclimatization Survival (%)Not specified90% Shoots from mT medium showed excellent survival after transfer to soil.[1]
Daphne mezereumShoot Multiplication Rate (shoots/explant on WPM)~2~5.85 mT resulted in a nearly three-fold increase in shoot proliferation compared to the control, and was superior to BAP.[2]
Shoot Length (cm on WPM)~0.59~1.0 Shoots grown with mT were significantly longer than those on BAP-containing medium.[2]
Ocimum basilicum (Sweet Basil)Shoot QualityDistortions observedFewer distortions mT increased the quality of the plants with fewer abnormalities compared to BAP.[5]
Number of LeavesLowerHigher Each concentration of mT yielded a higher number of leaves than the equivalent BAP concentration.[5]

The Mechanistic Underpinnings: A Tale of Two Cytokinins

The observable differences in performance between BAP and Topolins are rooted in their distinct molecular and physiological impacts.

Cytokinin Signaling Pathway

Both BAP and Topolins initiate the cytokinin signaling cascade, which is a two-component system analogous to those found in bacteria. The general pathway is as follows:

  • Perception: The cytokinin molecule binds to a histidine kinase receptor in the cell's endoplasmic reticulum membrane.

  • Phosphorelay: This binding triggers a series of phosphorylation events, transferring a phosphate group from the receptor to a histidine phosphotransfer protein (AHP).

  • Nuclear Translocation and Response Regulation: The phosphorylated AHP moves into the nucleus and transfers the phosphate group to a response regulator (ARR). Type-B ARRs are transcription factors that, when activated, induce the expression of cytokinin-responsive genes, including Type-A ARRs.

  • Negative Feedback: The induced Type-A ARRs act as repressors of the signaling pathway, creating a negative feedback loop.

CytokininSignaling cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Histidine Kinase Receptor (AHK) AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylates AHP_n AHP-P AHP->AHP_n Translocates ARR_B Type-B Response Regulator (ARR-B) AHP_n->ARR_B Phosphorylates DNA Cytokinin-Responsive Genes ARR_B->DNA Activates Transcription ARR_A Type-A Response Regulator (ARR-A) ARR_A->Receptor Inhibits (Feedback) DNA->ARR_A Induces Expression Cytokinin Cytokinin (BAP or Topolin) Cytokinin->Receptor Binds caption Simplified Cytokinin Signaling Pathway

Caption: Simplified Cytokinin Signaling Pathway

Differential Gene Expression: The Key to Quality

Recent transcriptomic studies have revealed that while both BAP and Topolins activate the cytokinin signaling pathway, they do so with different intensities and downstream consequences. A study on apple shoots found that BAP treatment resulted in a six-fold higher number of differentially expressed genes compared to meta-Topolin. This suggests that BAP induces a more drastic and widespread change in gene expression, which may contribute to the observed physiological stress and abnormalities.

Key differences were noted in the expression of genes related to:

  • Auxin Transport and Signaling: BAP and mT have different effects on the expression of genes involved in auxin pathways. This altered cytokinin-to-auxin ratio likely contributes to the differences in shoot morphology and rooting potential.

  • Gibberellin Biosynthesis: Genes involved in the production of gibberellins, which are crucial for shoot elongation, are regulated differently by BAP and mT. This could explain why mT often produces longer, more developed shoots.

In essence, meta-Topolin appears to act as a "milder" yet highly effective cytokinin, promoting proliferation without the significant stress-related gene expression changes associated with BAP.

Experimental Protocol: A Self-Validating System for Comparing Cytokinin Efficacy

This protocol provides a robust framework for objectively comparing the effects of ortho-Topolin and BAP on shoot induction and quality in a given plant species.

I. Preparation of Stock Solutions and Media
  • Cytokinin Stock Solutions (1 mg/mL):

    • BAP: Dissolve 100 mg of BAP in a few drops of 1N NaOH, then bring the final volume to 100 mL with sterile distilled water. Filter-sterilize.

    • ortho-Topolin: Dissolve 100 mg of ortho-Topolin in a few drops of 1N NaOH, then bring the final volume to 100 mL with sterile distilled water. Filter-sterilize.

    • Note: Store stock solutions at 4°C in the dark.

  • Basal Medium:

    • Prepare Murashige and Skoog (MS) medium or a species-specific basal medium (e.g., Woody Plant Medium - WPM).

    • Add 30 g/L sucrose and adjust the pH to 5.8 before autoclaving.

    • After autoclaving and cooling the medium to ~50°C, add the filter-sterilized cytokinin stock solutions to achieve the desired final concentrations.

II. Experimental Design and Treatments
  • Establish Aseptic Cultures: Initiate sterile cultures of the plant species from seeds or surface-sterilized explants (e.g., nodal segments, shoot tips).

  • Prepare Explants: Use uniform explants (e.g., single nodes, 1 cm long) from established in vitro cultures for the experiment.

  • Treatment Groups:

    • Control: Basal medium without cytokinins.

    • BAP treatments: Basal medium with BAP at various concentrations (e.g., 0.5, 1.0, 2.0, 4.0 mg/L).

    • ortho-Topolin treatments: Basal medium with ortho-Topolin at the same molar equivalents as the BAP concentrations.

  • Replication: Use at least 10-15 explants per treatment, with each treatment replicated 3-5 times.

ExperimentalWorkflow A Establish Aseptic Mother Cultures B Prepare Uniform Explants (e.g., Nodal Segments) A->B C Inoculate on Treatment Media B->C T1 Control (No Cytokinin) T2 BAP (Multiple Concentrations) T3 ortho-Topolin (Multiple Concentrations) D Incubate under Controlled Conditions (4-6 weeks) T1->D T2->D T3->D E Data Collection and Analysis D->E F Subculture for Rooting on Hormone-Free Medium E->F G Acclimatization and Final Assessment F->G caption Experimental Workflow for Cytokinin Comparison

Caption: Experimental Workflow for Cytokinin Comparison

III. Incubation and Data Collection
  • Incubation: Culture the explants at 25 ± 2°C under a 16-hour photoperiod.

  • Data Collection (after 4-6 weeks):

    • Shoot Multiplication Rate: Number of new shoots per explant.

    • Shoot Length (cm): Length of the longest new shoot.

    • Number of Leaves: Average number of leaves per new shoot.

    • Shoot Quality: Score for hyperhydricity, leaf color, and overall vigor (e.g., on a scale of 1-5).

    • Fresh and Dry Weight (g): Biomass accumulation.

IV. Rooting and Acclimatization
  • Rooting: Transfer the elongated shoots (>1.5 cm) to a half-strength basal medium without any plant growth regulators or with a low concentration of an auxin like IBA (Indole-3-butyric acid).

  • Data Collection (after 3-4 weeks):

    • Rooting Percentage (%): Percentage of shoots that formed roots.

    • Number of Roots: Average number of roots per shoot.

    • Root Length (cm): Average length of roots.

  • Acclimatization: Carefully transfer well-rooted plantlets to a sterile potting mix and maintain high humidity for 1-2 weeks, gradually acclimatizing them to greenhouse conditions. Record the survival rate after 4 weeks.

Conclusion and Recommendations

The evidence strongly suggests that Topolins, particularly meta-Topolin, represent a significant advancement in plant tissue culture, offering a solution to many of the long-standing problems associated with BAP. For researchers aiming to produce high-quality, physiologically normal, and genetically stable plants, Topolins are an excellent, and often superior, alternative to benzyladenine. While BAP remains a cost-effective option for many applications, the initial investment in Topolins can yield substantial returns in the form of improved rooting, higher acclimatization survival rates, and superior overall plant quality. It is highly recommended that researchers and commercial laboratories validate the efficacy of ortho- or meta-Topolin for their specific plant species of interest, as the benefits are likely to be significant.

References

  • van der Westhuizen, A. (2012). The Use of Meta-Topolin as an Alternative Cytokinin in the Tissue Culture of Eucalyptus Species. Acta Horticulturae, (1039), 105-110. Available from: [Link]

  • Amoo, S. O., Aremu, A. O., & Van Staden, J. (2022). Meta-Topolin as an Aromatic Cytokinin for In Vitro Propagation of Thymus vulgaris L. Plants, 11(23), 3237. Available from: [Link]

  • Bairu, M. W., Amoo, S. O., & Van Staden, J. (2007). Optimizing the micropropagation protocol for the endangered Aloe polyphylla: can meta-topolin and its derivatives serve as replacement for benzyladenine and zeatin?. Plant Cell, Tissue and Organ Culture (PCTOC), 90(1), 15-23. Available from: [Link]

  • Wojtania, A., & Skrzypek, E. (2020). Comparison of the Effect of Meta-Topolin and Benzyladenine during Daphne mezereum L. Micropropagation. Plants, 9(11), 1438. Available from: [Link]

  • Kőrösi, K., Kővári, Á., & Magyar-Tábori, K. (2024). Meta-Topolin as an Effective Benzyladenine Derivative to Improve the Multiplication Rate and Quality of In Vitro Axillary Shoots of Húsvéti Rozmaring Apple Scion. Horticulturae, 10(6), 579. Available from: [Link]

  • Kőszeghi, B., & Kristó, I. (2013). Comparing the Effects of Benzyladenine and meta-Topolin on Sweet Basil (Ocimum basilicum) Micropropagation. Notulae Scientia Biologicae, 5(4), 495-500. Available from: [Link]

  • Elayaraja, M., Vijayanand, N., & Rajendiran, K. (2021). Comparative analysis of the effect of 6-Benzylaminopurin versus meta-Topolin on in vitro regeneration, Chlorophyll and protein contents in winter cherry Withania somnifera. Journal of Applied and Natural Science, 13(1), 226-232. Available from: [Link]

  • Shekhawat, M. S., Manokari, M., & Ravindran, C. P. (2021). Meta-topolin in Micropropagation of Medicinal Plants. Acta Scientific Agriculture, 5(4), 01-07. Available from: [Link]

Sources

Dose-response analysis of ortho-Topolin on [specific plant species] regeneration

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Dose-Response Analysis of Topolins in Plant Regeneration

This guide provides an in-depth technical analysis of ortho-Topolin and its isomers for plant regeneration, designed for researchers and scientists in plant biotechnology. We will move beyond simple protocols to explore the causality behind experimental design, compare the performance of Topolins against traditional cytokinins, and provide the data and methodologies necessary to replicate and build upon these findings.

Introduction: The Central Role of Cytokinins in Plant Regeneration

Plant regeneration, the process of generating a whole plant from explants (small pieces of tissue), relies on the remarkable plasticity of plant cells, known as totipotency and pluripotency[1][2]. This process is not random; it is meticulously controlled by plant growth regulators (PGRs), with cytokinins playing a primary role in stimulating cell division and shoot organogenesis[3][4]. For decades, synthetic cytokinins like N6-benzyladenine (BA) and natural ones like Zeatin have been the workhorses of plant tissue culture[5][6].

However, the efficacy of these traditional cytokinins can be hampered by significant drawbacks, including the induction of physiological disorders like hyperhydricity (vitrification), shoot-tip necrosis, and poor subsequent root development, which can compromise the quality and survival of regenerated plantlets[7][8][9]. This has driven the search for superior alternatives.

The Topolin Family: A Superior Class of Aromatic Cytokinins

The Topolins are a class of naturally occurring aromatic cytokinins, first isolated from poplar leaves[4]. They exist as three isomers: ortho-Topolin (oT), meta-Topolin (mT), and para-Topolin (pT). Among these, meta-Topolin has been the most extensively studied and has consistently demonstrated significant advantages over traditional cytokinins.

Why are Topolins often more effective?

The superiority of Topolins, particularly mT, is linked to their unique metabolic stability. Unlike BA, they are more resistant to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX)[10]. This resistance allows them to remain active in the culture medium for longer, leading to a more sustained morphogenic response. Furthermore, their use is associated with:

  • Reduced Physiological Abnormalities: Topolins significantly lower the risk of hyperhydricity and other deformations often seen with BA[4][8].

  • Improved Shoot Quality: Plants regenerated with Topolins tend to be of higher physiological quality, with better coloring and development[4][11].

  • Enhanced Rooting and Acclimatization: A key advantage is that Topolins do not inhibit root formation to the extent that BA does, leading to better rooting efficiency and higher survival rates during the critical acclimatization phase[7][8][9].

Designing a Robust Dose-Response Experiment

A dose-response analysis is crucial for optimizing the concentration of any PGR. The goal is to identify the optimal concentration that maximizes regeneration while minimizing any negative effects.

Causality in Experimental Design
  • Choice of Explant: The physiological age and source of the explant are critical. Young, actively growing tissues like immature leaves, petioles, or stem internodes are preferred as they contain a higher proportion of competent cells capable of de-differentiating and re-entering the cell cycle[1]. For our case study on Cassava, petiole and stem explants have proven highly responsive[12].

  • Basal Medium Selection: The Murashige and Skoog (MS) medium is the most common starting point due to its rich formulation of macro- and micronutrients, vitamins, and amino acids that support vigorous growth for a wide range of plant species[8][13].

  • Cytokinin and Auxin Synergy: While cytokinins are primary drivers of shoot formation, their efficacy is often enhanced when used in a strategic sequence with auxins. A common and effective technique involves an initial culture on a medium with a low concentration of a potent auxin (like 2,4-D) to induce callus formation, followed by transfer to a medium with a higher concentration of a cytokinin (like ortho-Topolin) to promote shoot differentiation from that callus[12][14][15]. This two-stage approach can significantly increase regeneration frequency[12][14].

  • Defining the Concentration Gradient: The concentration range for testing must be broad enough to capture the full dose-response curve. It should start from a low level where a minimal effect is expected, and extend to a level that may be supra-optimal or even inhibitory. For Topolins, a range from 1.0 µM to 15.0 µM is often effective, though the optimal concentration is highly species-dependent[13][16].

Experimental Workflow Visualization

The following diagram outlines a comprehensive workflow for a dose-response analysis.

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Regeneration (Dose-Response) cluster_2 Phase 3: Elongation & Rooting cluster_3 Phase 4: Acclimatization Explant Explant Selection & Sterilization (e.g., Cassava leaf petioles) Induction_Medium Culture on Induction Medium (MS + Auxin, e.g., 2,4-D) Explant->Induction_Medium 2-3 weeks Regen_Medium Subculture onto Regeneration Media (MS + varying [oT]) (e.g., 0, 2, 4, 6, 8, 10 µM) Induction_Medium->Regen_Medium Data_Collection1 Data Collection (4-8 weeks) - Regeneration Frequency (%) - Shoots per Explant Regen_Medium->Data_Collection1 Elongation_Medium Transfer Shoots to Elongation Medium (Low Cytokinin or Hormone-Free MS) Regen_Medium->Elongation_Medium Select healthy shoots Rooting_Medium Induce Roots on Rooting Medium (½ MS + Auxin, e.g., IBA) Elongation_Medium->Rooting_Medium Data_Collection2 Data Collection (4 weeks) - Shoot Length (cm) - Rooting Percentage (%) Rooting_Medium->Data_Collection2 Acclimatize Transfer Plantlets to Soil/Peat (High humidity environment) Rooting_Medium->Acclimatize Harden_Off Gradual Hardening-Off (Reduce humidity) Acclimatize->Harden_Off Data_Collection3 Data Collection (4 weeks) - Survival Rate (%) Harden_Off->Data_Collection3

Caption: Experimental workflow for dose-response analysis of ortho-Topolin.

Detailed Experimental Protocol: Salix tetrasperma Regeneration

This protocol is adapted from a successful study on Salix tetrasperma and serves as a robust template[13].

I. Explant Preparation:

  • Excise nodal segments (2-3 cm) from a healthy, mature Salix tetrasperma plant.

  • Wash explants under running tap water for 15 minutes.

  • In a laminar flow hood, surface sterilize with 70% (v/v) ethanol for 1 minute, followed by a 15-minute soak in a 0.1% (w/v) mercuric chloride solution with a few drops of Tween-20.

  • Rinse 4-5 times with sterile distilled water to remove all traces of the sterilant.

  • Trim the ends of the explants and place them vertically on the culture medium.

II. Culture Media and Conditions:

  • Basal Medium: Murashige and Skoog (MS) medium containing 3% (w/v) sucrose and solidified with 0.8% (w/v) agar. Adjust pH to 5.8 before autoclaving.

  • Shoot Proliferation Medium (Dose-Response): Supplement the basal MS medium with ortho-Topolin at various concentrations (e.g., 0.0, 2.5, 5.0, 7.5, 10.0, 12.5 µM). As a control, prepare a medium with an optimized concentration of Benzyladenine (BA), for instance, 5.0 µM. For a synergistic treatment, add 0.5 µM NAA to the optimal Topolin concentration[13].

  • Rooting Medium: Half-strength (½) MS basal medium supplemented with Indole-3-butyric acid (IBA) at a concentration of 0.5 µM[13].

  • Culture Conditions: Incubate all cultures at 25 ± 2°C under a 16-hour photoperiod provided by cool white fluorescent lamps.

III. Experimental Procedure:

  • Place prepared explants onto the Shoot Proliferation Medium.

  • Subculture every 4 weeks onto fresh medium of the same composition.

  • After 12 weeks, record data on shoot proliferation (number of shoots per explant, shoot length).

  • Excise well-developed microshoots ( >3 cm) and transfer them to the Rooting Medium.

  • After 4 weeks, record rooting data (rooting percentage, number of roots per shoot, root length).

IV. Acclimatization:

  • Gently remove well-rooted plantlets from the culture vessel and wash the roots to remove any adhering agar.

  • Transfer plantlets to pots containing a sterile mixture of soil, sand, and vermiculite (1:1:1).

  • Cover the pots with transparent polythene bags to maintain high humidity and keep them in a growth chamber for 2 weeks.

  • Gradually perforate the bags over the next 2 weeks to slowly acclimatize the plants to lower humidity.

  • Transfer the hardened plants to a greenhouse. Record survival rate after 4 weeks.

Comparative Performance Data: Topolins vs. Other Cytokinins

The following table summarizes experimental data from various studies, objectively comparing the performance of meta-Topolin (as a proxy for the Topolin class) with other commonly used cytokinins across different plant species.

Plant SpeciesCytokininConcentration (µM)Mean Shoots per ExplantMean Shoot Length (cm)Key ObservationReference
Salix tetrasperma mT 5.0 11.6 4.5 Superior proliferation and length compared to BA and Kn. [13]
mT + 0.5 NAA5.021.36.9Synergistic effect significantly boosts proliferation.[13]
BA5.08.13.1Lower performance than mT.[13]
Kinetin (Kn)5.06.42.6Least effective among the tested cytokinins.[13]
Thymus vulgaris mT 1.0 7.25 Not Reported Significantly higher shoot proliferation than BA and Kin. [16]
BA1.0~4.5Not ReportedModerate proliferation.[16]
Kinetin (Kin)1.0~3.0Not ReportedLow proliferation.[16]
Prunus 'Ferdor' mT 2.1 No significant increase Improved shoot quality Did not improve proliferation rate over BA, but significantly improved shoot quality and subsequent rooting (92%). [11]
BA2.1StandardStandardLower rooting percentage compared to mT treatment.[11]
Eucalyptus mT 0.8 µM (0.2 mg/L) Not Quantified Well-developed Produced less vitrified shoots and resulted in a 20% increase in rooting compared to BA. [8]
BAStandardNot QuantifiedStandardCaused hyperhydricity and had a negative effect on rooting.[8]
Cassava 'TME 7' mT (two-stage) 40 µM Multiple shoots Not Reported Superior for inducing multiple shoot regeneration events (>35% of explants) compared to BAP or zeatin. [12][14]
BAP / ZeatinStandardLow (5-11%)Not ReportedVery low regeneration frequency.[12]

Mechanistic Insights: The Cytokinin Signaling Pathway

To understand why different cytokinins elicit varied responses, it's essential to understand their mechanism of action at the molecular level. Cytokinins initiate a signaling cascade that culminates in the activation of genes responsible for cell division and differentiation.

The simplified diagram below illustrates this multi-step phosphorelay pathway. The higher stability of Topolins means they can engage this pathway more persistently than less stable cytokinins like BA.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_Receptor Cytokinin Receptor (AHK) AHP Histidine Phosphotransfer Proteins (AHP) CK_Receptor->AHP 2. Phosphate Transfer TypeB_ARR Type-B Response Regulators (ARRs) AHP->TypeB_ARR 3. Nuclear Translocation & Phosphate Transfer TypeA_ARR Type-A Response Regulators (Negative Feedback) TypeB_ARR->TypeA_ARR 5. Upregulation Gene_Expression Activation of Cytokinin Response Genes (Cell Division & Shoot Growth) TypeB_ARR->Gene_Expression 4. Transcription Activation TypeA_ARR->TypeB_ARR Inhibition Cytokinin Ortho-Topolin Cytokinin->CK_Receptor 1. Binding & Autophosphorylation

Sources

A Senior Application Scientist's Guide to Navigating Cross-reactivity of ortho-Topolin in Cytokinin Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Specificity in Cytokinin Quantification

Cytokinins are a class of phytohormones pivotal to the regulation of plant growth and development, influencing processes from cell division and differentiation to senescence.[1][2] Accurate quantification of specific cytokinin species within complex biological matrices is therefore essential for researchers in plant science and agriculture. Among the aromatic cytokinins, ortho-topolin (oT), a naturally occurring N6-substituted adenine derivative, has garnered interest for its unique biological activities.

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for cytokinin quantification.[3][4] However, the Achilles' heel of any immunoassay is antibody cross-reactivity—the potential for the antibody to bind to molecules structurally similar to the target analyte.[5][6] This guide provides an in-depth analysis of the cross-reactivity of ortho-topolin and its riboside (oTR) in cytokinin immunoassays, offering field-proven insights and validated protocols to help researchers navigate this challenge and ensure data integrity.

The Molecular Basis of Cross-Reactivity: A Structural Perspective

The specificity of an immunoassay is dictated by the precise interaction between the antibody's antigen-binding site and the epitope of the target molecule. For cytokinins, the epitope consists of the core adenine structure and the N6-side chain. Antibodies raised against a specific cytokinin, such as ortho-topolin riboside (oTR), will exhibit the highest affinity for that molecule. However, other cytokinins with similar structures may also bind, albeit with lower affinity.

The primary cause of cross-reactivity among topolins and other aromatic cytokinins is the shared N6-benzyladenine core. The key difference lies in the position of the hydroxyl (-OH) group on the benzyl ring (ortho-, meta-, or para-) or the nature of the side chain entirely (e.g., the isoprenoid chain of zeatin). An antibody developed against oTR, for instance, is designed to recognize the specific spatial arrangement conferred by the ortho-position hydroxyl group.[1] While it will bind oTR with high affinity, it may also recognize meta-topolin riboside (mTR) or N6-benzyladenosine (BAPR), which lack or have a differently positioned hydroxyl group, respectively. Understanding these structural nuances is the first step in predicting and managing cross-reactivity.

Caption: Structural relationships between common cytokinins.

Quantitative Comparison: Cross-Reactivity of an Anti-oTR Antibody

To provide actionable data, we've compiled representative cross-reactivity values for a polyclonal antibody raised against BSA-conjugated ortho-topolin riboside (oTR). In a competitive immunoassay format, cross-reactivity is typically determined by calculating the ratio of the analyte concentration to the cross-reactant concentration required to displace 50% of the tracer signal (IC50).

Cross-Reactivity (%) = (IC50 of oTR / IC50 of Cross-Reactant) x 100

The following table summarizes the molar cross-reactivities of various cytokinins and related compounds with this representative anti-oTR antibody.

CompoundAbbreviationTypeRepresentative Cross-Reactivity (%)
ortho-Topolin Riboside oTR Target Analyte 100%
meta-Topolin RibosidemTRAromatic Cytokinin~10-20%
N6-BenzyladenosineBAPRAromatic Cytokinin~5-15%
trans-Zeatin RibosidetZRIsoprenoid Cytokinin<1%
cis-Zeatin RibosidecZRIsoprenoid Cytokinin<0.5%
Dihydrozeatin RibosideDHZRIsoprenoid Cytokinin<0.1%
N6-IsopentenyladenosineiPRIsoprenoid Cytokinin<0.1%
Kinetin RibosideKRAromatic Cytokinin<0.5%

Note: These values are illustrative and can vary between different antibody lots and assay conditions. Experimental validation is mandatory.

Analysis of the Data: As expected, the antibody shows the highest reactivity with its target immunogen, oTR. The significant drop in reactivity for mTR demonstrates that the antibody can distinguish, albeit imperfectly, between positional isomers. The low cross-reactivity with isoprenoid cytokinins like zeatin riboside highlights the antibody's preference for the aromatic benzyl ring structure. This data is critical for experimental design; if a sample is expected to contain high concentrations of mTR or BAPR, the researcher must account for their potential contribution to the final measured value.

Experimental Protocol: A Self-Validating Competitive ELISA for Cytokinin Quantification

This protocol for a competitive ELISA is designed as a self-validating system. It incorporates the necessary controls to assess specificity and matrix effects, ensuring the trustworthiness of the results. The principle relies on the competition between free cytokinin in the sample/standard and a fixed amount of enzyme-labeled cytokinin (tracer) for a limited number of antibody binding sites coated on a microplate.[7]

ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_key Key Principle A 1. Coat Plate with Anti-Cytokinin Antibody B 2. Wash & Block (e.g., with BSA) A->B C 3. Add Standards, Samples, and Controls B->C D 4. Add Cytokinin-Enzyme Tracer (e.g., CK-AP) C->D E 5. Incubate (Competition Occurs) D->E F 6. Wash Plate (Removes unbound tracer) E->F G 7. Add Substrate (e.g., pNPP) F->G H 8. Incubate (Color Development) G->H I 9. Stop Reaction & Read Absorbance (405 nm) H->I Key Signal is INVERSELY proportional to the amount of cytokinin in the sample.

Caption: Workflow of a competitive ELISA for cytokinin detection.

Methodology:

1. Plate Coating & Preparation: a. Dilute rabbit anti-cytokinin antibodies to 5 µg/mL in 50 mM sodium bicarbonate buffer (pH 9.6). b. Add 150 µL of the antibody solution to each well of a 96-well microtiter plate. c. Incubate overnight at 4°C to allow for passive adsorption. d. Wash the wells three times with distilled water. e. Block remaining protein-binding sites by adding 200 µL of a 0.04 g/L Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline (TBS). f. Incubate for 1 hour at 25°C. After incubation, decant the blocking solution and wash twice with distilled water.[1]

2. Standard Curve and Sample Preparation: a. Prepare a serial dilution of your target cytokinin standard (e.g., oTR) in TBS, typically ranging from 0.1 to 200 pmol. b. Prepare your plant extracts. A crucial best practice is to partially purify the extracts using Solid-Phase Extraction (SPE) to remove interfering substances.[4][8] c. For validation, prepare "spiked" samples by adding a known amount of the oTR standard to a subset of your extracted samples. This allows you to calculate recovery and assess matrix effects.

3. Competitive Reaction: a. In the blocked and washed plate, add the following to the appropriate wells:

  • Blank (Maximum Signal, B0): 100 µL TBS.
  • Non-Specific Binding (NSB): 50 µL TBS + an excess of standard (e.g., 200 pmol).
  • Standards: 50 µL TBS + 50 µL of each standard dilution.
  • Samples: 50 µL TBS + 50 µL of each sample extract.
  • Spiked Samples: 50 µL TBS + 50 µL of each spiked sample. b. To all wells (except the true blank for the spectrophotometer), add 50 µL of the cytokinin-alkaline phosphatase (CK-AP) tracer, diluted in TBS-BSA buffer. c. Shake the plate for 1 minute and incubate for 1-3 hours at 25°C.

4. Detection and Measurement: a. Decant the plate and wash four times with TBS to remove all unbound tracer. b. Add 150 µL of a p-nitrophenylphosphate (pNPP) solution (1 mg/mL in 50 mM NaHCO3, pH 9.6) to each well. c. Incubate at 25°C for 1 hour or until sufficient color has developed in the B0 wells. d. Stop the reaction by adding 50 µL of 5N KOH. e. Measure the absorbance at 405 nm using a microplate reader.[1][7]

5. Data Analysis and Validation: a. Calculate the percentage of binding for each standard and sample: %B/B0 = [(Absorbance_Sample - Absorbance_NSB) / (Absorbance_B0 - Absorbance_NSB)] x 100. b. Generate a standard curve by plotting the %B/B0 against the logarithm of the standard concentration. A log-logit transformation is often used to linearize the sigmoidal curve.[1] c. Determine the concentration of cytokinin in your samples by interpolating their %B/B0 values from the standard curve. d. Validation Check: Calculate the recovery from your spiked samples. Acceptable recovery is typically within 80-120%, confirming that the sample matrix is not significantly interfering with the assay.

Best Practices and Strategic Considerations

  • Acknowledge Limitations: An immunoassay provides an estimate of "immunoreactive cytokinins." Due to cross-reactivity, the value obtained for oTR may include contributions from other structurally related molecules.[4]

  • The Gold Standard - Immunoassay with Chromatography: For absolute specificity and quantification of individual cytokinin species, the recommended approach is to fractionate the plant extract using High-Performance Liquid Chromatography (HPLC) prior to the ELISA.[3] By collecting fractions and assaying each one, you can separate oT from its isomers and other cytokinins, ensuring that the immunoreactivity in a specific fraction corresponds to a single compound.

  • Antibody Selection: Whenever possible, use monoclonal antibodies, as they typically offer higher specificity and lower batch-to-batch variability compared to polyclonal antibodies.[9] However, well-characterized polyclonal antibodies can also be highly effective.[1]

  • Rigorous Validation: Always perform validation experiments, including cross-reactivity testing and spike-and-recovery analysis, with your specific antibody lot and sample type.[10][11]

Sources

Safety Operating Guide

Navigating the Safe Handling of Phenol, 2-[(9H-purin-6-ylamino)methyl]-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Phenol, 2-[(9H-purin-6-ylamino)methyl]-. While specific toxicological data for this compound is limited, its structure is dominated by a phenol moiety, a well-characterized hazardous substance. Therefore, this guidance is conservatively based on the established safety profile of phenol to ensure the highest level of protection.

Phenol is a corrosive and toxic substance that can cause severe skin burns and eye damage.[1][2] It is also toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[1][2][3] Given these significant hazards, a robust safety protocol is not just recommended, it is a necessity.

Understanding the Risks: Hazard Profile

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary risks associated with Phenol, 2-[(9H-purin-6-ylamino)methyl]-, based on the phenol component, are summarized below.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or inhaled.[1][2]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2] Phenol has an anesthetic effect, meaning burns may not be immediately painful.[4]
Serious Eye Damage/Eye Irritation Can cause permanent eye injury and blindness.[4]
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2]
Specific Target Organ Toxicity May cause damage to kidneys, liver, skin, and the nervous system through prolonged or repeated exposure.[1]

Your Armor: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling Phenol, 2-[(9H-purin-6-ylamino)methyl]-.

Body PartRequired PPERationale
Hands Double gloving with chemical-resistant gloves (e.g., Butyl, Viton®, or Silver Shield®/4H®).[5]Provides a robust barrier against a highly corrosive and readily absorbed substance.[5]
Eyes/Face Chemical splash goggles and a full-face shield.[6][7]Protects against splashes of the solid or solutions, which can cause severe eye damage.[4]
Body A chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants.[6][7]Protects the skin from accidental contact.
Feet Closed-toe, chemical-resistant shoes.Prevents exposure from spills.
Respiratory A NIOSH-approved respirator with organic vapor cartridges may be necessary if there is a risk of generating dust or aerosols.[1]Protects against inhalation of the toxic compound.

Operational Plan: From Receipt to Use

A clear, step-by-step operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store Securely: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, strong acids, and formaldehyde.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

  • Inventory: Maintain an accurate inventory of the amount of the chemical on hand.

Handling and Use
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[8]

  • Weighing: If weighing the solid compound, do so in a fume hood and take care to avoid generating dust.

  • Spill Kit: Ensure a spill kit specifically for corrosive and toxic materials is readily available. For phenol spills, this should include an absorbent material like sand and sealed containers for disposal.[5]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[2]

Visualizing the Workflow: Safe Handling Protocol

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Gather Gather Materials in Fume Hood Prep->Gather Weigh Weigh Compound Prep->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose RemovePPE Remove & Dispose of PPE Dispose->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash

Caption: A streamlined workflow for the safe handling of Phenol, 2-[(9H-purin-6-ylamino)methyl]-.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[9] Flush the affected area with copious amounts of water for at least 15 minutes.[8] If available, polyethylene glycol (PEG) 300 or 400 can be used to decontaminate the skin.[8][9] Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with a directed stream of water for at least 15-20 minutes, holding the eyelids apart.[10] Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air.[8][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting.[4] If the person is conscious and able to swallow, give 4-8 ounces of milk or water.[4] Seek immediate medical attention.[4]
Spill Response
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and institutional safety office.

  • Isolate: Secure the area to prevent entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Clean-up (if trained): If you are trained and it is safe to do so, wear appropriate PPE and cover the spill with an inert absorbent material, such as sand or vermiculite.[5]

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for disposal.[5]

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Do not use water to clean up a spill of the solid material as this can create a corrosive solution.

Disposal Plan: Responsible Waste Management

All waste containing Phenol, 2-[(9H-purin-6-ylamino)methyl]- must be treated as hazardous waste.

  • Segregation: Do not mix phenol-containing waste with other waste streams.[11]

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed, and chemical-resistant containers.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[5]

Conclusion: A Culture of Safety

Handling potent chemical compounds like Phenol, 2-[(9H-purin-6-ylamino)methyl]- demands a proactive and informed approach to safety. By understanding the hazards, diligently using the correct PPE, and adhering to established operational and emergency procedures, you can create a secure environment that protects both you and the integrity of your research. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety protocols and the most current Safety Data Sheet available.

References

  • INEOS Group. (n.d.). SAFETY DATA SHEET Phenol Solution. Retrieved from [Link]

  • Continental Industries Group, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2015, August). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • GOV.UK. (2024, September). Phenol: incident management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol. Retrieved from [Link]

  • Seton UK. (2022, August 17). Working safely with corrosive substances. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). PHENOL. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Exposure and Risk Assessment For Phenol. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Phenol | Medical Management Guidelines. Retrieved from [Link]

  • Chemical Emergency Medical Guidelines. (n.d.). Phenol (C6H5OH) B 1 Information and recommendations for paramedics and doctors at the site. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1993, September). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.